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  • Product: Ethyl 1-methylcyclohexane-1-carboxylate
  • CAS: 6553-85-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Distillation Dynamics of Ethyl 1-methylcyclohexane-1-carboxylate

As a Senior Application Scientist, the rigorous profiling of lipophilic building blocks is foundational to rational drug design and advanced organic synthesis. (CAS: 6553-85-1)[1] represents a prime example of a sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the rigorous profiling of lipophilic building blocks is foundational to rational drug design and advanced organic synthesis. (CAS: 6553-85-1)[1] represents a prime example of a sterically hindered, quaternary-center-containing aliphatic ester. Such motifs are increasingly valuable in medicinal chemistry to modulate pharmacokinetic properties, such as enhancing metabolic stability against esterases and improving lipid membrane permeability[2].

This technical guide deconstructs the physicochemical properties of this compound, explores the thermodynamic causality behind its boiling point, and provides a self-validating protocol for its synthesis and empirical verification.

Physicochemical Architecture & Thermodynamic Profiling

The formation of the quaternary α-position, as seen in its parent compound[3], fundamentally alters the molecule's three-dimensional topology[2]. The steric bulk of the methyl group at the C1 position restricts the rotational freedom of the ester linkage, impacting both its chemical reactivity (e.g., resistance to saponification) and its volatility.

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 1-methylcyclohexane-1-carboxylate
CAS Number 6553-85-1[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
SMILES CCOC(=O)C1(C)CCCCC1[1]
Boiling Point (Parent Acid) 234 °C (lit.)[3]
Boiling Point (Ester) ~210–215 °C (Extrapolated)
Physical Form Liquid (at Standard Temperature and Pressure)
The Causality of Boiling Point Reduction

While empirical boiling point data for the specific ethyl ester is rarely cataloged in standard commercial databases[4], we can deduce its thermodynamic behavior by analyzing its parent acid. 1-Methylcyclohexanecarboxylic acid exhibits a relatively high boiling point of 234 °C[3]. This elevated temperature is driven by strong intermolecular hydrogen bonding, which forms stable, heavy carboxylic acid dimers in the liquid phase.

Upon esterification with ethanol, this hydrogen-bonding network is completely abolished. The dominant intermolecular forces shift to weaker dipole-dipole interactions and London dispersion forces. Consequently, the boiling point of ethyl 1-methylcyclohexane-1-carboxylate drops significantly, predictably falling into the 210–215 °C range at atmospheric pressure (760 mmHg).

Synthesizing the Quaternary Center

Direct Fischer esterification of 1-methylcyclohexanecarboxylic acid is notoriously sluggish due to the severe steric hindrance at the α-quaternary center. To bypass this thermodynamic bottleneck, a more efficient approach is the kinetic α-alkylation of ethyl cyclohexanecarboxylate.

SynthesisLogic A Ethyl Cyclohexanecarboxylate (Starting Material) B LDA / THF at -78°C (Kinetic Deprotonation) A->B Base Addition C Ester Enolate Intermediate (Nucleophilic Species) B->C Proton Abstraction D Methyl Iodide (MeI) (Electrophilic Alkylation) C->D SN2 Attack E Ethyl 1-methylcyclohexane-1-carboxylate (Target Compound) D->E Quaternary Center Formation

Logical workflow for the alpha-alkylation synthesis of ethyl 1-methylcyclohexane-1-carboxylate.

Self-Validating Protocol: Synthesis & Boiling Point Determination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The synthesis relies on kinetic control, while the purification phase utilizes a micro-thermodynamic feedback loop to empirically verify the boiling point.

Phase 1: Kinetic α-Alkylation
  • Deprotonation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium (1.05 eq) to generate Lithium Diisopropylamide (LDA).

    • Causality: LDA is a bulky, non-nucleophilic base. It selectively deprotonates the α-carbon of the ester without attacking the electrophilic carbonyl carbon, preventing unwanted acyl substitution.

  • Enolate Formation: Add ethyl cyclohexanecarboxylate (1.0 eq) dropwise. Stir for 45 minutes at -78 °C.

    • Causality: Maintaining ultra-low temperatures traps the kinetic enolate and prevents self-condensation (Claisen condensation) of the ester molecules.

  • Alkylation: Introduce methyl iodide (MeI, 1.5 eq) dropwise. Gradually allow the reaction mixture to warm to room temperature over 4 hours.

    • Causality: MeI is a highly reactive, unhindered electrophile. Warming the mixture provides the necessary activation energy required for the S_N2 attack to overcome the developing steric hindrance of the new quaternary center.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude liquid ester.

Phase 2: Fractional Distillation & Siwoloboff Validation
  • Fractional Distillation: Transfer the crude oil to a micro-distillation apparatus equipped with a Vigreux column. Distill under a controlled vacuum to isolate the pure ester, noting the vapor temperature.

  • Micro-Boiling Point Verification (Siwoloboff’s Method): Place 0.5 mL of the purified distillate into a micro-capillary tube attached to a calibrated thermometer. Insert a sealed-end bell capillary (open end down) into the liquid. Submerge the setup in a silicone oil bath and heat slowly.

    • Causality & Self-Validation: As the temperature rises, trapped air expands and bubbles out. When the liquid's vapor pressure exceeds atmospheric pressure, a continuous, rapid stream of bubbles emerges. Remove the heat. The exact moment the bubbling ceases and the liquid is drawn back up into the bell capillary, the vapor pressure of the ester perfectly equals the ambient atmospheric pressure. This physical event provides an undeniable, self-validating empirical data point for the boiling point (~210–215 °C), completely independent of thermometer lag or distillation column heat loss.

Conclusion

The physicochemical properties of ethyl 1-methylcyclohexane-1-carboxylate are dictated by the steric bulk of its quaternary α-center and the absence of hydrogen-bonding capabilities compared to its parent acid. By employing kinetic enolate chemistry and rigorous micro-thermodynamic validation techniques, researchers can reliably synthesize and characterize this compound for downstream applications in complex API development.

References

  • National Institutes of Health (NIH) / PMC. "Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds". Available at:[Link]

Sources

Exploratory

Core Topic: Mechanistic Pathways to Ethyl 1-Methylcyclohexane-1-carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 1-methylcyclohexane-1-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-methylcyclohexane-1-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, involves a nuanced interplay of classic organic reactions. This guide provides an in-depth analysis of the primary synthetic route—the Dieckmann condensation followed by stereospecific alkylation—offering a mechanistic rationale for each step. We will explore the causality behind experimental choices, present validated protocols, and discuss the critical parameters that govern reaction outcomes, providing researchers with a robust framework for the synthesis and manipulation of these valuable derivatives.

Strategic Overview: A Two-Act Synthesis

The most reliable and widely adopted strategy for constructing the ethyl 1-methylcyclohexane-1-carboxylate core is a sequential, two-step process. This approach leverages the power of intramolecular condensation to first build the cyclic framework, followed by a precise alkylation to install the key quaternary carbon center.

  • Act I: Ring Formation via Dieckmann Condensation. An intramolecular Claisen condensation of a 1,7-diester forges the six-membered ring, yielding a cyclic β-keto ester.[1][2] This is the foundational step that creates the cyclohexane backbone.

  • Act II: Quaternary Center Formation via Alkylation. The resulting β-keto ester possesses a highly acidic α-proton, which serves as a handle for deprotonation and subsequent alkylation.[3] A methyl group is introduced at this position via an S_N2 reaction, creating the target tertiary carboxylate structure.[4]

This strategic division allows for high control over each transformation, ensuring excellent yields and purity of the final product.

Mechanistic Deep Dive: The "Why" Behind the Reactions

A thorough understanding of the underlying mechanisms is paramount for troubleshooting, optimization, and adaptation of this synthesis for more complex derivatives.

The Dieckmann Condensation: Forging the Ring

The Dieckmann condensation is an intramolecular reaction where a diester is treated with a base to form a cyclic β-keto ester.[5][6] For the synthesis of a six-membered ring, a 1,7-diester such as diethyl heptanedioate (diethyl pimelate) is the ideal starting material.

The Mechanism Unveiled:

  • Deprotonation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt) when ethyl esters are used. The ethoxide anion abstracts an acidic α-proton from one of the ester groups, generating a resonance-stabilized enolate ion.[2][7] The choice of ethoxide as the base is critical; it prevents unwanted transesterification reactions that would occur if a different alkoxide were used with an ethyl ester.

  • Intramolecular Nucleophilic Attack: The newly formed enolate is a potent carbon nucleophile. It undergoes an intramolecular 5-exo-trig nucleophilic attack on the electrophilic carbonyl carbon of the second ester group.[1][7] This cyclization step is thermodynamically favored for the formation of stable five- and six-membered rings.[1]

  • Elimination of Leaving Group: The resulting tetrahedral intermediate is unstable and collapses, expelling an ethoxide anion as the leaving group. This regenerates the carbonyl and forms the cyclic β-keto ester.

  • Final Deprotonation (Driving Force): The cyclic β-keto ester product (ethyl 2-oxocyclohexane-1-carboxylate) has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide leaving group, being a strong base, immediately deprotonates this position. This final, irreversible acid-base reaction drives the equilibrium of the entire condensation towards the product.[2]

  • Acidic Workup: A final protonation step, typically with a mild acid like H₃O⁺, is required to neutralize the enolate and yield the final, neutral β-keto ester product.[7]

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Final Deprotonation cluster_3 Step 4: Acidic Workup A Diethyl Heptanedioate B Enolate Intermediate A->B + NaOEt - EtOH C Tetrahedral Intermediate B->C Nucleophilic Attack D Cyclic β-Keto Ester C->D - EtO⁻ E Product Enolate (Stable) D->E + EtO⁻ (Drives Reaction) F Ethyl 2-oxocyclohexane-1-carboxylate E->F + H₃O⁺ Alkylation_Mechanism Alkylation of β-Keto Ester cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Reaction Start Ethyl 2-oxocyclohexane-1-carboxylate Enolate Stabilized Enolate Start->Enolate + NaOEt Product Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate Enolate->Product + CH₃I - NaI

Caption: Mechanism for the Alkylation of the β-Keto Ester.

Validated Experimental Protocols

The following protocols provide a reliable methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
  • Reagents & Equipment:

    • Diethyl heptanedioate (1.0 eq)

    • Sodium metal (1.1 eq)

    • Absolute Ethanol (anhydrous)

    • Toluene (anhydrous)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

    • Hydrochloric acid (for workup)

    • Diethyl ether (for extraction)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), carefully prepare sodium ethoxide solution by slowly adding sodium metal pieces to anhydrous ethanol at 0 °C.

    • Once all sodium has reacted, add anhydrous toluene to the flask.

    • Add diethyl heptanedioate dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-oxocyclohexane-1-carboxylate.

Protocol 2: Synthesis of Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
  • Reagents & Equipment:

    • Ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq)

    • Sodium ethoxide (1.05 eq)

    • Methyl iodide (1.1 eq)

    • Anhydrous Ethanol

    • Standard glassware for reflux and stirring

  • Procedure:

    • Dissolve ethyl 2-oxocyclohexane-1-carboxylate in anhydrous ethanol in a round-bottom flask.

    • Add the sodium ethoxide solution to the flask and stir for 30 minutes at room temperature to ensure complete formation of the enolate.

    • Add methyl iodide dropwise to the stirred solution. The reaction is often exothermic.

    • After addition, stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

    • Neutralize the reaction mixture with dilute acid and extract the product with diethyl ether as described in Protocol 1.

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain ethyl 1-methyl-2-oxocyclohexane-1-carboxylate. Note: This intermediate is often directly carried forward.

To obtain the final target, ethyl 1-methylcyclohexane-1-carboxylate , the ketone at the 2-position must be removed. This is typically accomplished via a two-step sequence: 1) conversion of the ketone to a thioketal (e.g., with ethanethiol and a Lewis acid) followed by 2) desulfurization using Raney Nickel.

Data Summary and Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compounds.

CompoundFormulaMol. WeightTypical YieldKey Spectroscopic Features
Ethyl 2-oxocyclohexane-1-carboxylateC₉H₁₄O₃170.21 g/mol 75-85%IR: ~1735 cm⁻¹ (ester C=O), ~1710 cm⁻¹ (ketone C=O). ¹H NMR: Triplet/quartet for ethyl group, complex multiplets for cyclohexyl protons, singlet for acidic α-H (often broad or exchanged).
Ethyl 1-methylcyclohexane-1-carboxylateC₁₀H₁₈O₂170.25 g/mol 80-90% (from alkylation)IR: ~1730 cm⁻¹ (ester C=O). ¹H NMR: Singlet ~1.2 ppm (3H, -CH₃), triplet/quartet for ethyl group, complex multiplets for cyclohexyl protons. ¹³C NMR: Quaternary carbon signal ~40-50 ppm.

Alternative Synthetic Approaches

While the Dieckmann/alkylation sequence is the most common, other advanced methods can be employed, particularly for creating highly substituted analogs.

  • Tandem Michael Addition/Annulation: Cascade reactions offer an elegant route. For instance, a double Michael addition of a γ,δ-unsaturated-β-keto ester onto an acceptor can rapidly build the functionalized cyclohexane ring. [8]These one-pot procedures are highly efficient but may require more complex starting materials and careful optimization of reaction conditions. [9]* Diels-Alder Cycloaddition: A [4+2] cycloaddition between a suitable diene and a dienophile can also form the cyclohexene ring, which can then be hydrogenated and further functionalized. For example, the reaction between butadiene and methyl methacrylate can produce a precursor to 1-methylcyclohexanecarboxylic acid. [10]

Conclusion

The formation of ethyl 1-methylcyclohexane-1-carboxylate and its derivatives is a classic yet powerful demonstration of fundamental organic synthesis principles. By mastering the Dieckmann condensation to form the carbocyclic core and the subsequent enolate alkylation to install the key methyl substituent, researchers can reliably access this important chemical scaffold. The mechanistic insights and protocols detailed in this guide provide a solid foundation for the successful synthesis, optimization, and derivatization required for advanced applications in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from: [Link]

  • Online Organic Chemistry Tutor. (2024, April 20). Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Available at: [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Trost, B. M., & Murphy, D. J. (1985). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 107(15), 4505–4507. Available at: [Link]

  • chemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]

  • Trillo, P., Baeza, A., & Nájera, C. (2014). Enantioselective Alkylation of β-Keto Esters. Synfacts, 10(01), 0044. Available at: [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of poly substituted cyclohexenone 4b. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Available at: [Link]

Sources

Foundational

A Technical Guide to the Exact Mass and Isotopic Distribution of Ethyl 1-methylcyclohexane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of chemical entities is a cornerstone of modern research and pharmaceutical development. For any given compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of chemical entities is a cornerstone of modern research and pharmaceutical development. For any given compound, two fundamental properties—exact mass and isotopic distribution—serve as a unique fingerprint, enabling unambiguous identification and purity assessment. This guide provides an in-depth technical overview of the theoretical principles and experimental determination of the exact mass and isotopic distribution for Ethyl 1-methylcyclohexane-1-carboxylate (C₁₀H₁₈O₂). We will explore the theoretical calculations underpinning these properties, detail the high-resolution mass spectrometry (HRMS) workflows used for their experimental verification, and discuss the critical role of this data in ensuring scientific integrity.

Fundamental Concepts: Exact Mass vs. Average Molecular Weight

In chemical analysis, it is crucial to distinguish between average molecular weight and exact mass, as they convey different information.

  • Average Molecular Weight: This is the value commonly found on chemical data sheets (e.g., 170.25 g/mol for Ethyl 1-methylcyclohexane-1-carboxylate). It is a weighted average of the masses of all naturally occurring isotopes of each element in the molecule, based on their terrestrial abundance. This value is used for stoichiometric calculations in bulk chemistry.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[1] High-resolution mass spectrometers are capable of measuring this value, providing a highly specific identifier for a molecule.[2] The difference between the exact mass and the nominal mass (the integer mass) is known as the "mass defect" and is unique to a specific elemental composition.

The ability of high-resolution mass spectrometry to measure mass to several decimal places allows for the differentiation of compounds that have the same nominal mass but different elemental formulas.[3]

Theoretical Exact Mass of Ethyl 1-methylcyclohexane-1-carboxylate

The exact mass is calculated by summing the masses of the most abundant isotopes of the elements in the molecular formula.

Molecular Formula: C₁₀H₁₈O₂

To perform the calculation, we use the precise masses of the following isotopes:[4][5]

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
Hydrogen¹H1.00782599.9885
Oxygen¹⁶O15.99491599.757

Calculation:

Exact Mass = (10 × Mass of ¹²C) + (18 × Mass of ¹H) + (2 × Mass of ¹⁶O) Exact Mass = (10 × 12.000000) + (18 × 1.007825) + (2 × 15.994915) Exact Mass = 120.000000 + 18.14085 + 31.98983 Exact Mass = 170.13068 Da

This calculated value is the target mass for experimental verification.

The Origin and Significance of Isotopic Distribution

While the exact mass corresponds to the molecule made of the most abundant isotopes (the "M" peak), elements also have heavier, naturally occurring stable isotopes. The presence of these heavier isotopes in a population of molecules gives rise to a predictable pattern of peaks in a mass spectrum, known as the isotopic distribution.

The primary contributors to this pattern for an organic molecule like Ethyl 1-methylcyclohexane-1-carboxylate are:

IsotopeExact Mass (Da)Natural Abundance (%)Contribution
¹³C13.0033551.07Primary contributor to the M+1 peak
²H2.0141020.0115Minor contributor to the M+1 peak
¹⁷O16.9991320.038Minor contributor to the M+1 peak
¹⁸O17.9991600.205Primary contributor to the M+2 peak (along with two ¹³C)

The relative intensity of these isotope peaks is determined by the probability of their occurrence in the molecule. For instance, the probability of a molecule containing a single ¹³C atom is roughly the number of carbon atoms multiplied by the natural abundance of ¹³C.[1] This distribution pattern is a highly reliable confirmation of a molecule's elemental composition.[1]

Predicted Isotopic Distribution for C₁₀H₁₈O₂

The theoretical isotopic distribution for Ethyl 1-methylcyclohexane-1-carboxylate can be calculated based on the probabilities of incorporating heavier isotopes. The resulting pattern serves as the benchmark for comparing experimental data.

PeakMass (Da)Relative Abundance (%)Primary Contributing Isotopes
M (Monoisotopic)170.13068100.00¹²C₁₀ ¹H₁₈ ¹⁶O₂
M+1171.1340411.08One ¹³C atom
M+2172.137390.62Two ¹³C atoms or one ¹⁸O atom
M+3173.140750.04Three ¹³C atoms or one ¹³C and one ¹⁸O

Note: Relative abundances are calculated based on combinatorial probabilities and may vary slightly depending on the algorithm used.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The theoretical values are confirmed in the laboratory using HRMS. This technique provides the necessary mass accuracy and resolution to distinguish between the calculated exact mass and other potential molecular formulas.[6]

Experimental Workflow

A robust and self-validating HRMS workflow is essential for generating trustworthy data. The causality behind each step is critical for ensuring accuracy.

G cluster_prep 1. Pre-Analysis cluster_analysis 2. HRMS Analysis cluster_data 3. Data Interpretation cluster_theory Sample Sample Preparation (Dissolution in appropriate solvent) Ionization Ionization (e.g., ESI, APCI) Sample->Ionization Calibrant System Calibration (Using known mass standard) Calibrant->Ionization Ensures Mass Accuracy MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Processing Data Processing (Spectrum generation) Detection->Processing Comparison Comparison & Validation Processing->Comparison Experimental Spectrum Theoretical Theoretical Values (Exact Mass & Isotope Pattern) Theoretical->Comparison Calculated Data

Fig. 1: Workflow for HRMS-based verification of exact mass and isotopic distribution.
Step-by-Step Protocol
  • System Calibration (Trustworthiness Pillar):

    • Action: Prior to sample analysis, the mass spectrometer is calibrated using a compound or mixture of compounds with well-established exact masses across a relevant mass range.

    • Causality: This step is non-negotiable as it creates a mass correction curve that accounts for any instrumental drift. It ensures that the measured mass-to-charge ratios are traceable to a known standard, thereby making the entire measurement process self-validating and trustworthy. Without proper calibration, any measured mass is scientifically indefensible.

  • Sample Preparation:

    • Action: Prepare a dilute solution of Ethyl 1-methylcyclohexane-1-carboxylate (typically in the low µg/mL to ng/mL range) in a high-purity solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization).

    • Causality: The compound must be in solution to be introduced into the instrument. The choice of solvent and additives is critical for promoting efficient ionization and preventing the formation of unwanted adducts that would complicate the resulting spectrum.

  • Ionization (Expertise Pillar):

    • Action: Introduce the sample solution into the ion source. For a relatively non-polar molecule of this size, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. ESI, a "soft" ionization technique, is often preferred to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

    • Causality: The goal is to convert the neutral analyte molecules into gas-phase ions so they can be manipulated by the electric and magnetic fields of the mass analyzer. A soft ionization technique is deliberately chosen to preserve the intact molecular ion, as its mass is the primary piece of information required.

  • Mass Analysis and Detection:

    • Action: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments separate ions based on their mass-to-charge ratio (m/z) with high precision.

    • Causality: High-resolution analyzers are essential for this work. Unlike nominal mass instruments (e.g., standard quadrupoles), they have the power to resolve the isotopic peaks and, more importantly, to measure the m/z of the monoisotopic peak to four or more decimal places, which is required for an exact mass measurement.[6]

  • Data Analysis and Validation:

    • Action: The acquired mass spectrum is processed. The measured m/z of the most intense peak in the isotopic cluster is compared to the theoretical exact mass (170.13068 Da for the neutral molecule, or 171.13851 Da for the [M+H]⁺ ion). The observed isotopic pattern is compared to the theoretical pattern (Table 4).

    • Causality: The final validation rests on two pillars: mass accuracy and pattern matching. The mass accuracy (typically expressed in parts-per-million, ppm) between the measured and theoretical mass should be low (e.g., < 5 ppm). The relative intensities of the observed M+1 and M+2 peaks should closely match the theoretical distribution. Agreement in both areas provides unequivocal confirmation of the elemental composition C₁₀H₁₈O₂.

Conclusion

The exact mass and isotopic distribution are definitive molecular attributes essential for the rigorous characterization of chemical compounds in research and regulated environments. For Ethyl 1-methylcyclohexane-1-carboxylate, a theoretical exact mass of 170.13068 Da and a characteristic isotopic pattern dominated by a prominent M+1 peak at ~11% relative abundance serve as its unique mass spectrometric signature. The validation of these theoretical values through a carefully executed and calibrated high-resolution mass spectrometry workflow provides the highest level of confidence in the compound's identity and elemental composition, underpinning the scientific integrity of any subsequent research or development activities.

References

  • Intro to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of Common Elements and Isotopes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

The Solubility Profile of Ethyl 1-Methylcyclohexane-1-Carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility profile of ethyl 1-methylcyclohexane-1-carboxylate in organic solvents. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the solubility profile of ethyl 1-methylcyclohexane-1-carboxylate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and offers predictive insights based on the behavior of structurally analogous compounds. Given the absence of extensive published solubility data for this specific ester, this guide emphasizes the foundational knowledge and practical steps required to establish its solubility characteristics.

Introduction to Ethyl 1-Methylcyclohexane-1-Carboxylate

Ethyl 1-methylcyclohexane-1-carboxylate is a cycloaliphatic ester with a molecular formula of C₁₀H₁₈O₂. Its structure, characterized by a cyclohexane ring with a methyl group and an ethyl carboxylate group attached to the same carbon atom, imparts a significant nonpolar character. Understanding its solubility is crucial for a variety of applications, including its use as a synthetic intermediate, a potential non-polar solvent, or a component in formulation development within the pharmaceutical and chemical industries. The interplay between its non-polar ring structure and the more polar ester group dictates its interaction with different organic solvents.

Based on the principle of "like dissolves like," it is anticipated that ethyl 1-methylcyclohexane-1-carboxylate will exhibit high solubility in non-polar and moderately polar aprotic solvents, and limited solubility in highly polar and protic solvents. For instance, the structurally similar ethyl cyclohexanecarboxylate is known to be soluble in fat and miscible with ethanol, while being insoluble in water[1]. Similarly, 1-methyl-1-cyclohexanecarboxylic acid, the carboxylic acid precursor, is soluble in chloroform and methanol[2]. These observations suggest that ethyl 1-methylcyclohexane-1-carboxylate will likely be soluble in a range of common organic solvents.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models provide a powerful predictive tool for estimating solubility, guiding solvent selection, and understanding the underlying intermolecular forces.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a widely used method for predicting the solubility of a solute in a solvent.[3][4] It is based on the principle that "like dissolves like," where the total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[3][4].

The total Hansen solubility parameter (δt) is calculated as:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their Hansen parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

UNIFAC and UNIQUAC Models

The UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5] This model is built upon the UNIQUAC model and is particularly valuable when experimental data is scarce.[5] UNIFAC calculates activity coefficients based on the functional groups present in the molecules of the mixture.[5]

The activity coefficient is a measure of the deviation of a mixture from ideal behavior. By predicting the activity coefficient of ethyl 1-methylcyclohexane-1-carboxylate in a given solvent, its solubility can be estimated. The UNIFAC model requires a database of interaction parameters between different functional groups. While a comprehensive set of parameters is available, specific parameters for the cyclohexyl ester group may need to be sourced from specialized databases or determined experimentally.

Experimental Determination of Solubility

A precise understanding of the solubility profile necessitates empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of ethyl 1-methylcyclohexane-1-carboxylate.

Materials and Equipment
  • Ethyl 1-methylcyclohexane-1-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of ethyl 1-methylcyclohexane-1-carboxylate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Prepare triplicate samples for each solvent to ensure the statistical validity of the results.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined in preliminary experiments by measuring the concentration of the solute at different time points until it becomes constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of ethyl 1-methylcyclohexane-1-carboxylate.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Analysis

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at various temperatures is highly recommended.

Table 1: Hypothetical Solubility Data of Ethyl 1-Methylcyclohexane-1-Carboxylate

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Hexane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined

Visualization of Methodologies

To further clarify the experimental and theoretical workflows, the following diagrams are provided.

G cluster_exp Experimental Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate (Temperature-Controlled Shaking) prep->equil sep 3. Separate Phases (Sedimentation/Centrifugation) equil->sep sample 4. Sample & Filter Supernatant sep->sample quant 5. Quantify Concentration (HPLC/GC) sample->quant data Solubility Data quant->data

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

G cluster_hsp Hansen Solubility Parameter (HSP) Prediction solute_hsp Determine Solute HSP (δD, δP, δH) calc_ra Calculate Ra (Distance) for each solvent solute_hsp->calc_ra solvent_hsp Obtain Solvent HSP Database solvent_hsp->calc_ra predict Predict Solubility (Low Ra = High Solubility) calc_ra->predict

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of ethyl 1-methylcyclohexane-1-carboxylate. While specific experimental data for this compound is not yet widely available, the principles of "like dissolves like," coupled with powerful predictive models such as Hansen Solubility Parameters and UNIFAC, offer a strong basis for initial solvent screening. The detailed experimental protocol provided herein offers a robust and reliable method for researchers to generate the precise solubility data required for their specific applications. By combining theoretical understanding with rigorous experimental practice, a complete and accurate solubility profile of ethyl 1-methylcyclohexane-1-carboxylate can be successfully established.

References

  • PubChem. Ethyl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. Ethyl cyclohexane carboxylate. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Cebule Docs. Statistical Thermodynamics UNIFAC. [Link]

  • Cheméo. Chemical Properties of 1-Ethyl-4-methylcyclohexane (CAS 3728-56-1). [Link]

  • SciSpace. Evaluation of UNIFAC group interaction parameters usijng properties based on quantum mechanical calculations. [Link]

  • Scribd. UNIFAC Parameters For Four New Groups. [Link]

  • Stenutz. Hansen solubility parameters. [Link]

  • Chloro-online.eu. Hansen solubility parameters. [Link]

  • DDBST. The UNIFAC Consortium. [Link]

  • MDPI. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. [Link]

  • ResearchGate. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

  • NIST. Cyclohexane, 1-ethyl-1-methyl-. [Link]

  • Chemical e-data Search. CAS 1123-25-7 1-methylcyclohexane-1-carboxylic acid 1123257. [Link]

  • NIST. ethyl cyclohexanecarboxylate. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • ResearchGate. Phase equilibria and the thermodynamic properties of methyl and ethyl esters of carboxylic acids. 1. Methyl n-butanoate and ethyl propanoate. [Link]

  • NIST. Cyclohexane, 1-ethyl-1-methyl-. [Link]

  • ChemSynthesis. methyl 1-methylcyclohexanecarboxylate. [Link]

  • OAText. An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • ResearchGate. Hansen Solubility Parameters : A User's Handbook. [Link]

  • ChemInform. 1-ethyl-4-methylcyclohexane-1-carboxylic acid. [Link]

  • Semantic Scholar. Solubility of C70 in Organic Solvents. [Link]

  • RSC Publishing. Thermodynamic solubility of celecoxib in organic solvents. [Link]

Sources

Foundational

Literature review of ethyl 1-methylcyclohexane-1-carboxylate synthesis pathways

Executive Summary & Rationale Ethyl 1-methylcyclohexane-1-carboxylate (CAS 6553-85-1) is a sterically hindered, α-quaternary ester utilized as a critical building block in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Ethyl 1-methylcyclohexane-1-carboxylate (CAS 6553-85-1) is a sterically hindered, α-quaternary ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The parent acid, 1-methylcyclohexanecarboxylic acid (CAS 1123-25-7), is a structural analog of valproic acid and exhibits notable anticonvulsant properties (1)[1].

Synthesizing an ester with a quaternary α-carbon presents unique mechanistic challenges. Traditional Fischer esterification of tertiary carboxylic acids is thermodynamically unfavorable and kinetically slow due to severe steric bulk shielding the carbonyl carbon. Therefore, researchers must rely on either the direct α-alkylation of pre-existing esters or the aggressive activation of tertiary acids prior to alcoholysis. This whitepaper details the two most authoritative and field-proven synthetic pathways to achieve high-yield production of this compound.

Pathway 1: Direct α-Alkylation via Enolate Intermediates

The most direct and modern approach to synthesizing ethyl 1-methylcyclohexane-1-carboxylate relies on the α-alkylation of ethyl cyclohexanecarboxylate.

Mechanistic Causality

Esters possess weakly acidic α-hydrogens (pKa ~25). To prevent unwanted nucleophilic acyl substitution (self-condensation), a strong, sterically hindered, non-nucleophilic base is required (2)[2]. Lithium diisopropylamide (LDA) quantitatively deprotonates the ester at cryogenic temperatures (-78 °C) to form a stable lithium enolate. The subsequent addition of methyl iodide (MeI) results in a rapid SN2 alkylation at the α-carbon, installing the methyl group and generating the quaternary center (3)[3].

EnolateAlkylation A Ethyl cyclohexanecarboxylate C Lithium Enolate Intermediate A->C Deprotonation B LDA (Base) THF, -78°C B->C Reagent E Ethyl 1-methylcyclohexane- 1-carboxylate C->E Alkylation (SN2) D Methyl Iodide (MeI) Electrophile D->E Reagent

Fig 1: Enolate alkylation pathway via LDA deprotonation and SN2 methyl iodide attack.

Experimental Workflow (Self-Validating Protocol)

This protocol incorporates in-process validations to ensure quantitative enolization and prevent dialkylation or Claisen condensation.

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Validate solvent dryness by ensuring tetrahydrofuran (THF) has a water content of <10 ppm via Karl Fischer titration.

  • Enolate Formation: Add a 2.0 M solution of LDA in THF/heptane (1.1 equivalents) to the flask and cool to -78 °C using a dry ice/acetone bath. Slowly add ethyl cyclohexanecarboxylate (1.0 eq) dropwise over 30 minutes. Validation check: The solution should remain clear with a slight yellow tint; deep coloration indicates impurities or localized warming.

  • Alkylation: Stir the enolate mixture for 45 minutes at -78 °C. Add methyl iodide (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours (4)[4].

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted enolate and neutralize excess base. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or silica gel chromatography. Validation check: GC-MS should confirm a single peak with m/z corresponding to the target mass, verifying the absence of unalkylated starting material.

Pathway 2: Koch-Haaf Carboxylation & Acyl Substitution

For bulk scale-up where cryogenic conditions and organolithium reagents are cost-prohibitive, a two-stage approach starting from 2-methylcyclohexanol is highly effective.

Mechanistic Causality

The Koch-Haaf reaction utilizes formic acid as an in situ carbon monoxide source in the presence of concentrated sulfuric acid (5)[5]. When 2-methylcyclohexanol is introduced, it undergoes acid-catalyzed dehydration to form a secondary carbocation, which rapidly undergoes a 1,2-hydride shift to form the more thermodynamically stable tertiary 1-methylcyclohexyl cation. Trapping this cation with CO, followed by hydration, yields 1-methylcyclohexanecarboxylic acid[5].

Because this resulting tertiary carboxylic acid resists standard Fischer esterification due to steric hindrance, the acid must first be activated to an acyl chloride using thionyl chloride (SOCl₂), followed by rapid nucleophilic acyl substitution with ethanol.

KochHaafEsterification A 2-Methylcyclohexanol C 1-Methylcyclohexane- carboxylic acid A->C Carboxylation B H2SO4 / HCOOH (Koch-Haaf) B->C E Acyl Chloride Intermediate C->E Activation D SOCl2 (Chlorination) D->E G Ethyl 1-methylcyclohexane- 1-carboxylate E->G Acyl Substitution F Ethanol / Pyridine (Esterification) F->G

Fig 2: Two-stage synthesis via Koch-Haaf carboxylation and acyl chloride esterification.

Experimental Workflow (Self-Validating Protocol)

Stage A: Koch-Haaf Carboxylation

  • Acid Bath Preparation: In a vessel equipped with a powerful mechanical stirrer, add 96% H₂SO₄. Cool to 15–20 °C.

  • Reagent Addition: Add a mixture of 2-methylcyclohexanol and 98-100% formic acid dropwise over 1 hour. Validation check: Vigorous foaming will occur due to CO evolution; the addition rate must be strictly controlled to prevent overflow and ensure complete CO trapping[5].

  • Isolation: Pour the mixture over crushed ice. Extract the resulting white solid (carboxylic acid) with hexane. Purify by extracting the hexane layer with 1.4 N KOH, separating the aqueous layer, acidifying it, and re-extracting with hexane to isolate pure 1-methylcyclohexanecarboxylic acid[5].

Stage B: Activation and Esterification

  • Chlorination: Dissolve the isolated acid in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux until gas evolution (SO₂ and HCl) ceases. Validation check: The cessation of bubbling indicates complete conversion to the acyl chloride.

  • Alcoholysis: Concentrate the mixture to remove excess SOCl₂. Redissolve the acyl chloride in DCM and slowly add it to a cooled solution of absolute ethanol (3.0 eq) and pyridine (1.5 eq, as an acid scavenger).

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the final ester.

Quantitative Pathway Comparison

To assist process chemists in selecting the optimal route, the following table summarizes the operational metrics of both pathways:

MetricPathway 1: Direct Enolate AlkylationPathway 2: Koch-Haaf + Esterification
Overall Yield 75% – 85%60% – 70% (over two stages)
Scalability Moderate (Requires cryogenic -78 °C reactors)High (Operates at 15–20 °C and reflux)
Key Reagents LDA, Methyl Iodide, Dry THFH₂SO₄, Formic Acid, SOCl₂, Ethanol
Primary Safety Hazard Pyrophoric bases, highly toxic methylating agentCorrosive acids, toxic gas evolution (CO, SO₂)
Time to Completion ~6 hours~18 hours (including intermediate isolation)
Cost Profile High reagent cost (LDA, MeI)Low reagent cost (Bulk acids, SOCl₂)

Conclusion

The synthesis of ethyl 1-methylcyclohexane-1-carboxylate demands strategic circumvention of the steric hindrance inherent to quaternary α-carbons. For research-scale synthesis and rapid analog generation, the Direct Enolate Alkylation pathway is superior due to its high yield and single-step nature. Conversely, for industrial scale-up where cryogenic infrastructure is unavailable, the Koch-Haaf Carboxylation followed by acyl chloride activation provides a robust, highly scalable, and cost-effective alternative.

References

  • Organic Syntheses Procedure – 1-methylcyclohexanecarboxylic acid. Organic Syntheses.
  • ChemicalBook – 1-Methylcyclohexan-1-carbonsure | 1123-25-7.
  • OpenStax – 22.7 Alkylation of Enolate Ions - Organic Chemistry.
  • Chemistry LibreTexts – 22.7: Alkylation of Enolate Ions.
  • Vaia – Problem 17 Give the products of the reaction [FREE SOLUTION].
  • Pressbooks – 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Esterification of 1-Methylcyclohexanecarboxylic Acid to Ethyl Ester

Abstract and Introduction The synthesis of ethyl 1-methylcyclohexanecarboxylate from 1-methylcyclohexanecarboxylic acid presents a classic challenge in synthetic organic chemistry and drug development: severe steric hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The synthesis of ethyl 1-methylcyclohexanecarboxylate from 1-methylcyclohexanecarboxylic acid presents a classic challenge in synthetic organic chemistry and drug development: severe steric hindrance. The target molecule features a fully substituted, quaternary α -carbon directly adjacent to the carbonyl group.

For researchers scaling up building blocks or synthesizing novel active pharmaceutical ingredients (APIs), standard esterification methods often result in stalled reactions, low yields, or complex purification profiles. This application note provides a comprehensive, field-proven guide to overcoming α -quaternary steric bulk, detailing two highly efficient workflows: the Acid Chloride Pathway and the Direct Alkylation Pathway .

Mechanistic Insights: The Causality of Steric Hindrance

To design a self-validating experimental protocol, one must first understand why standard methods fail.

The Failure of Fischer Esterification: Traditional Fischer esterification relies on the acid-catalyzed nucleophilic attack of an alcohol onto a protonated carbonyl. The rate-determining step forms a bulky sp3 -hybridized tetrahedral intermediate. For 1-methylcyclohexanecarboxylic acid, the 1,3-diaxial interactions of the cyclohexane ring and the sheer volume of the α -methyl group create an immense activation energy barrier [2]. Consequently, Fischer esterification requires harsh conditions (prolonged reflux with strong mineral acids) and often yields less than 40% conversion. Similarly, Steglich esterification (DCC/DMAP) can suffer from reduced yields due to the bulkiness of the O-acylisourea intermediate [3].

Rational Design of Optimized Pathways:

  • Protocol A (The Acid Chloride Route): By converting the carboxylic acid to an acyl chloride using thionyl chloride ( SOCl2​ ), we create a highly electrophilic sp2 center. The chloride ion is an exceptional leaving group, drastically lowering the activation energy for the subsequent nucleophilic acyl substitution by ethanol, bypassing the thermodynamic penalty of the hindered tetrahedral intermediate [4].

  • Protocol B (The Direct Alkylation Route): This method entirely avoids nucleophilic attack on the hindered carbonyl. Instead, a base deprotonates the carboxylic acid to form a carboxylate anion. The carboxylate oxygen then acts as a nucleophile, executing an SN​2 attack on the unhindered primary carbon of ethyl iodide [1].

Visualization of Esterification Workflows

G cluster_A Protocol A: Acid Chloride Route cluster_B Protocol B: Direct Alkylation SM 1-Methylcyclohexanecarboxylic Acid (Sterically Hindered) SOCl2 Step 1: SOCl2 + Cat. DMF DCM, Reflux SM->SOCl2 Base Step 1: K2CO3 or Cs2CO3 DMF, RT SM->Base AcidChloride Intermediate: Acid Chloride (Highly Electrophilic) SOCl2->AcidChloride EtOH Step 2: Ethanol + Et3N DCM, 0 °C to RT AcidChloride->EtOH Product Ethyl 1-methylcyclohexanecarboxylate (Target Ester) EtOH->Product Carboxylate Intermediate: Carboxylate Anion (Nucleophilic) Base->Carboxylate EtI Step 2: Ethyl Iodide (EtI) SN2 Reaction, 60 °C Carboxylate->EtI EtI->Product

Caption: Comparison of Acid Chloride and Direct Alkylation workflows for sterically hindered esterification.

Experimental Protocols

Protocol A: The Acid Chloride Method (Recommended for Scale-Up)

This two-step one-pot procedure is the industry standard for α -quaternary carboxylic acids due to its reliability and high conversion rates.

Step 1: Acid Chloride Formation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-methylcyclohexanecarboxylic acid (1.0 equiv, e.g., 10.0 mmol, 1.42 g).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (0.5 M, 20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add thionyl chloride ( SOCl2​ ) (1.5 equiv, 15.0 mmol, 1.09 mL) dropwise at room temperature.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Causality note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride.

  • Heat the reaction mixture to reflux (40 °C) for 2–3 hours. Track the consumption of the starting material by quenching a micro-aliquot in methanol and checking via TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove unreacted SOCl2​ and HCl gas. The resulting crude 1-methylcyclohexanecarbonyl chloride can be used directly in the next step.

Step 2: Esterification

  • Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool the flask to 0 °C using an ice bath.

  • Add absolute ethanol (3.0 equiv, 30.0 mmol, 1.75 mL) followed by the dropwise addition of triethylamine ( Et3​N ) (2.0 equiv, 20.0 mmol, 2.78 mL). Causality note: Et3​N acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack, thus driving the reaction forward and protecting acid-sensitive functional groups.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with additional DCM (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO3​ (2 x 20 mL), and brine (20 mL). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the target ester.

Protocol B: The Direct Alkylation Method (Mild Conditions)

This protocol is ideal when avoiding harsh chlorinating agents ( SOCl2​ , oxalyl chloride) is necessary due to sensitive functional groups elsewhere on a complex molecule.

  • Charge a round-bottom flask with 1-methylcyclohexanecarboxylic acid (1.0 equiv, 10.0 mmol, 1.42 g) and anhydrous DMF (25 mL).

  • Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g). Stir at room temperature for 30 minutes to ensure complete deprotonation to the carboxylate salt.

  • Add Ethyl Iodide (1.5 equiv, 15.0 mmol, 1.20 mL) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with water (3 x 30 mL) to remove DMF, followed by brine (30 mL). Dry over Na2​SO4​ , filter, and concentrate.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the detailed protocols compared against a traditional baseline.

Esterification MethodReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary AdvantagePrimary Limitation
Protocol A: Acid Chloride SOCl2​ , cat. DMF, EtOH, Et3​N 40 °C 25 °C4 - 585 - 95% Highest yield; highly scalable.Generates corrosive HCl gas.
Protocol B: Alkylation K2​CO3​ , Ethyl Iodide, DMF60 °C12 - 1675 - 85% Mild conditions; no chlorinating agents.Uses toxic alkylating agents; longer reaction time.
Baseline: Fischer EtOH, conc. H2​SO4​ 78 °C (Reflux)24 - 48< 40% Cheap reagents.Severe steric hindrance prevents completion.

Self-Validating System: Reaction Tracking & Characterization

To ensure scientific integrity, the protocol must be self-validating. Use the following analytical checkpoints to confirm success:

  • TLC Monitoring: 1-methylcyclohexanecarboxylic acid will streak or stay near the baseline in a 9:1 Hexanes:Ethyl Acetate system (due to strong hydrogen bonding), whereas the ethyl ester product will elute cleanly with a high Rf​ value (~0.7).

  • IR Spectroscopy: A successful reaction is marked by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm−1 ) and the shifting of the carbonyl C=O stretch from ~1700 cm−1 (hydrogen-bonded acid) to a sharp, distinct ester peak at ~1735 cm−1 .

  • 1H-NMR Characterization ( CDCl3​ ): Validation of the ethyl ester is confirmed by the appearance of a distinct quartet at δ ~4.1 ppm ( −O−CH2​− , 2H) and a triplet at δ ~1.2 ppm ( −CH3​ , 3H), coupled with the complete disappearance of the highly deshielded acidic proton ( δ 11.0–12.0 ppm).

References

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. LibreTexts Organic Chemistry. Available at:[Link]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 2024. Available at:[Link]

  • RSC Advances. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry, 2021. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals - 1-Adamantanecarboxylic Acid (Proxy for hindered cyclic acids). Organic Syntheses, Inc. Available at:[Link]

Application

Gas chromatography-mass spectrometry (GC-MS) parameters for ethyl 1-methylcyclohexane-1-carboxylate

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 1-methylcyclohexane-1-carboxylate Authored by: A Senior Application Scientist Abstract This comprehensive application note...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 1-methylcyclohexane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the analysis of ethyl 1-methylcyclohexane-1-carboxylate (C₁₀H₁₈O₂) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Ethyl 1-methylcyclohexane-1-carboxylate is a volatile organic compound with applications in various industries, including as a fragrance component and a synthetic intermediate. The methodology outlined herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high-quality, reproducible results. The guide covers the entire analytical workflow, from sample preparation and instrument parameter optimization to data interpretation and analysis, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

Ethyl 1-methylcyclohexane-1-carboxylate is a cyclic ester whose accurate identification and quantification are crucial for quality control in consumer products, purity assessment in chemical synthesis, and safety evaluation in various formulations. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. Its power lies in the synergistic combination of gas chromatography's high-efficiency separation of volatile compounds with the definitive identification capabilities of mass spectrometry.[2] This dual-pronged approach allows for the confident analysis of the target analyte even within complex matrices.

The choice of GC-MS is predicated on its ability to handle volatile and semi-volatile compounds. The GC component separates analytes based on their boiling points and interactions with the stationary phase of the column, while the MS component bombards the eluted compounds with electrons, causing them to ionize and fragment in a predictable and reproducible manner.[3] This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," enabling unambiguous identification when compared against established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[4]

Foundational Principles: Causality in Experimental Design

The success of any GC-MS analysis hinges on a clear understanding of the principles governing each stage of the process. The choices made in sample preparation and instrument configuration are not arbitrary; they are deliberate decisions designed to maximize analyte response, ensure system stability, and generate reliable data.

Sample Preparation: The Gateway to Accurate Analysis

Sample preparation is arguably the most critical step, as it directly impacts the quality of data obtained. The primary objectives are to present the analyte in a suitable solvent, free from non-volatile residues, and at an appropriate concentration for the instrument's sensitivity range.[5]

  • Solvent Selection: The solvent must be volatile and compatible with the GC system. Non-polar to moderately polar organic solvents such as hexane, dichloromethane, or ethyl acetate are excellent choices.[3][6] It is imperative to avoid water, strong acids, and strong bases, as these can damage the GC column and ion source.[3][6]

  • Matrix Complexity: For complex samples where the analyte is a minor component, pre-concentration or clean-up steps are necessary.

    • Liquid-Liquid Extraction (LLE): This technique is effective for separating analytes based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[3]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying and concentrating analytes from a complex matrix by passing the sample through a cartridge containing a specific sorbent.[3]

    • Headspace Analysis: For highly volatile analytes in solid or liquid matrices, headspace analysis is ideal. This technique involves analyzing the vapor phase above the sample, which isolates volatile components from non-volatile matrix interferences.[5]

  • Cleanliness: Samples must be free of particulate matter to prevent blockage of the injection syringe and contamination of the GC inlet and column.[6] Centrifugation or filtration should be employed if solids are present.

The GC-MS Workflow: A Self-Validating System

The analytical workflow, from injection to detection, forms a logical sequence where each step influences the next. The parameters must be optimized in concert to achieve the desired separation and identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Initial Sample Prep Dilution & Filtration Sample->Prep Vial GC Vial Prep->Vial Injector Injector (250°C) Vial->Injector Column GC Column (Temperature Program) Injector->Column Separation IonSource Ion Source (EI, 70eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC Spectrum Mass Spectrum TIC->Spectrum Library NIST Library Comparison Spectrum->Library Result Compound ID & Quantification Library->Result caption GC-MS Analytical Workflow Diagram

Sources

Method

The Versatile Building Block: Ethyl 1-Methylcyclohexane-1-carboxylate in the Synthesis of Active Pharmaceutical Ingredients

Introduction: Unveiling the Potential of a Substituted Cyclohexane Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Substituted Cyclohexane Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The cyclohexane ring, a ubiquitous motif in natural products and synthetic drugs, offers a three-dimensional scaffold that can effectively probe the binding pockets of biological targets.[1] Its conformational flexibility and potential for stereochemical diversity make it a privileged structure in medicinal chemistry. This application note delves into the specific utility of a promising, yet under-documented derivative: ethyl 1-methylcyclohexane-1-carboxylate.

While direct applications of ethyl 1-methylcyclohexane-1-carboxylate in the synthesis of commercialized Active Pharmaceutical Ingredients (APIs) are not extensively reported in mainstream literature, its corresponding carboxylic acid, 1-methylcyclohexane-1-carboxylic acid, has emerged as a key component in the development of novel therapeutics, particularly in the areas of neurology and inflammatory diseases. This guide will illuminate the role of ethyl 1-methylcyclohexane-1-carboxylate as a versatile precursor and intermediate, providing detailed protocols and rationale for its application in the synthesis of potential APIs.

Core Attributes and Synthetic Accessibility

Ethyl 1-methylcyclohexane-1-carboxylate possesses a unique combination of a sterically hindered ester and a quaternary carbon on a cyclohexane framework. This structure imparts specific physicochemical properties that can be advantageous in drug design, such as increased lipophilicity and metabolic stability.

The synthesis of this building block is readily achievable through several established organic chemistry methodologies. One common approach involves the alkylation of the enolate of ethyl cyclohexanecarboxylate with a methylating agent. Alternatively, the ester can be prepared by Fischer esterification of 1-methylcyclohexane-1-carboxylic acid, which itself can be synthesized through various routes, including the carboxylation of a Grignard reagent derived from 1-chloro-1-methylcyclohexane or via a Koch-Haaf reaction.[2]

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4][5][6][7][8] Several potent and selective p38 MAP kinase inhibitors feature a carboxamide moiety, where the nature of the substituent on the amide nitrogen and the group attached to the carbonyl play a crucial role in binding to the kinase.

The 1-methylcyclohexane-1-carboxamide scaffold, derived from ethyl 1-methylcyclohexane-1-carboxylate, offers a lipophilic and conformationally restricted motif that can effectively occupy the hydrophobic pocket of the p38 enzyme.

Synthetic Workflow: From Ester to Amide

The conversion of ethyl 1-methylcyclohexane-1-carboxylate to a diverse library of amides is a straightforward process, typically involving aminolysis. This can be achieved through direct reaction with a primary or secondary amine, often at elevated temperatures, or more commonly, through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

G Ester Ethyl 1-methylcyclohexane-1-carboxylate Acid 1-Methylcyclohexane-1-carboxylic acid Ester->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Amide 1-Methylcyclohexane-1-carboxamide Derivatives Acid->Amide Amide Coupling (e.g., HATU, DIPEA, Amine) API p38 MAP Kinase Inhibitor Amide->API Further Synthetic Steps

Caption: Synthetic pathway from the ester to a p38 MAP kinase inhibitor.

Protocol: Synthesis of a 1-Methylcyclohexane-1-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a representative N-aryl-1-methylcyclohexane-1-carboxamide, a potential intermediate for a p38 MAP kinase inhibitor.

Part 1: Hydrolysis of Ethyl 1-methylcyclohexane-1-carboxylate

  • Reaction Setup: To a solution of ethyl 1-methylcyclohexane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M) is added lithium hydroxide monohydrate (1.5 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Work-up: The reaction mixture is acidified with 1N HCl to pH ~3 and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-methylcyclohexane-1-carboxylic acid.

Part 2: Amide Coupling

  • Reaction Setup: To a solution of 1-methylcyclohexane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM) (0.2 M) is added the desired aniline (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-1-methylcyclohexane-1-carboxamide.

Step Reactants Reagents Solvent Typical Yield
Hydrolysis Ethyl 1-methylcyclohexane-1-carboxylateLiOH·H₂OTHF/H₂O>95%
Amide Coupling 1-Methylcyclohexane-1-carboxylic acid, AnilineHATU, DIPEADCM70-90%

Application in the Synthesis of Anticonvulsant Agents

Valproic acid is a widely used antiepileptic drug, and its structural analogs have been extensively investigated to improve its therapeutic index and reduce side effects. 1-Methylcyclohexane-1-carboxylic acid has been identified as a potent anticonvulsant, demonstrating greater potency than valproic acid in some preclinical models. The rigid cyclohexane scaffold is believed to contribute to its enhanced activity. Ethyl 1-methylcyclohexane-1-carboxylate serves as a direct precursor to this active carboxylic acid and can also be used to synthesize other derivatives with potential anticonvulsant properties.

From Ester to a Valproic Acid Analog

The most direct application in this context is the hydrolysis of the ethyl ester to the active carboxylic acid, as described in the previous section. Furthermore, the ester can be used as a starting point for the synthesis of other functionalized derivatives, such as amides or alcohols, which can be evaluated for their anticonvulsant activity.

G Ester Ethyl 1-methylcyclohexane-1-carboxylate Acid 1-Methylcyclohexane-1-carboxylic acid (Anticonvulsant API) Ester->Acid Hydrolysis (e.g., NaOH, EtOH/H₂O) Derivatives Other Derivatives (e.g., Amides, Alcohols) Ester->Derivatives Aminolysis or Reduction

Caption: Synthesis of anticonvulsant compounds from the title ester.

Protocol: Large-Scale Synthesis of 1-Methylcyclohexane-1-carboxylic Acid

This protocol provides a procedure for the saponification of ethyl 1-methylcyclohexane-1-carboxylate to produce the anticonvulsant 1-methylcyclohexane-1-carboxylic acid.

  • Reaction Setup: A solution of ethyl 1-methylcyclohexane-1-carboxylate (1.0 eq) in ethanol (5 volumes) is treated with a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Gas Chromatography (GC) or TLC.

  • Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

  • Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methylcyclohexane-1-carboxylic acid as a white solid.

Parameter Value
Starting Material Ethyl 1-methylcyclohexane-1-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Typical Yield 90-98%
Purity (by HPLC) >99%

Future Perspectives and Conclusion

Ethyl 1-methylcyclohexane-1-carboxylate is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its utility is most prominently projected in the development of p38 MAP kinase inhibitors and novel anticonvulsant agents. The straightforward conversion of this ester to the corresponding carboxylic acid or various amide derivatives allows for the facile exploration of structure-activity relationships in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such conformationally constrained building blocks will undoubtedly play an increasingly important role.

References

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. Retrieved from [Link][3]

  • Fiveable. (2025, August 15). Pimelic Acid Dimethyl Ester. Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitor of p38 map kinase. (Publication No. US9447076B2). Retrieved from [5]

  • Google Patents. (n.d.). Inhibitors of p38. (Publication No. US6147080A). Retrieved from [6]

  • Google Patents. (n.d.). P38 map kinase inhibitors. (Publication No. WO2010067130A8). Retrieved from [8]

  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences, 5(2), 746-755. Retrieved from [Link][9]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(13), 2845-2856. Retrieved from [Link]

  • Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link][11]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link][2]

  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link][14]

  • PubMed. (2009, January 16). Practical synthesis of a p38 MAP kinase inhibitor. Retrieved from [Link][4]

Sources

Application

Reduction of ethyl 1-methylcyclohexane-1-carboxylate to 1-methylcyclohexanemethanol

Introduction: The Strategic Importance of 1-Methylcyclohexanemethanol 1-Methylcyclohexanemethanol is a valuable saturated alicyclic primary alcohol intermediate in the synthesis of various fine chemicals and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 1-Methylcyclohexanemethanol

1-Methylcyclohexanemethanol is a valuable saturated alicyclic primary alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a methyl-substituted cyclohexane ring and a primary alcohol, makes it a key building block for introducing specific steric and lipophilic properties into target molecules. The reduction of its corresponding ester, ethyl 1-methylcyclohexane-1-carboxylate, is a fundamental transformation in organic synthesis, necessitating a robust and well-understood protocol for efficient and safe execution.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of ethyl 1-methylcyclohexane-1-carboxylate to 1-methylcyclohexanemethanol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol using Lithium Aluminum Hydride (LiAlH4), and address the critical safety and handling procedures required for this powerful reducing agent.

Mechanistic Rationale: Why Lithium Aluminum Hydride is the Reagent of Choice

The reduction of esters to primary alcohols is a cornerstone transformation in organic chemistry. While several hydride reagents are available, Lithium Aluminum Hydride (LiAlH4) is the preferred reagent for this specific conversion due to its high reactivity.[1][2] Sodium borohydride (NaBH4), a milder reducing agent, is generally not reactive enough to reduce esters under standard conditions.[1][2]

The mechanism of ester reduction by LiAlH4 proceeds in two distinct stages.[3][4]

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide leaving group and forming an aldehyde.[3]

  • Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH4.[4][5] A second hydride attack on the aldehyde carbonyl carbon generates an alkoxide intermediate.

An acidic or aqueous workup then protonates the resulting alkoxide to yield the final primary alcohol product, 1-methylcyclohexanemethanol.

Ester Reduction Mechanism Ester Ethyl 1-methylcyclohexane-1-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Hydride Attack Aldehyde 1-Methylcyclohexanecarbaldehyde Tetrahedral_Intermediate->Aldehyde 2. Elimination of Ethoxide Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. Hydride Attack Alcohol 1-Methylcyclohexanemethanol Alkoxide->Alcohol 4. Protonation LiAlH4_1 LiAlH₄ LiAlH4_2 LiAlH₄ Workup Aqueous Workup (H₃O⁺)

Caption: Mechanism of LiAlH4 Reduction of an Ester to a Primary Alcohol.

Experimental Protocol: Reduction of Ethyl 1-Methylcyclohexane-1-carboxylate

This protocol provides a detailed procedure for the reduction of ethyl 1-methylcyclohexane-1-carboxylate using Lithium Aluminum Hydride.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
Ethyl 1-methylcyclohexane-1-carboxylate≥98%Standard Chemical Supplier
Lithium Aluminum Hydride (LiAlH₄)95%, powderStandard Chemical Supplier
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)DriSolv® or equivalentStandard Chemical Supplier
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeStandard Chemical Supplier
15% (w/v) Sodium Hydroxide (NaOH) solutionReagent GradeN/A
Deionized WaterN/AN/A
Celite® 545N/AStandard Chemical Supplier
Hydrochloric Acid (HCl), 2MReagent GradeN/A
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradeN/A
Brine (Saturated NaCl solution)Reagent GradeN/A
Equipment
  • Three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions

Lithium Aluminum Hydride is a highly reactive and pyrophoric compound that reacts violently with water and other protic solvents.[1][6] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[6][7] Personal protective equipment, including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[6][8] A Class D fire extinguisher or dry sand should be readily accessible.[6]

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup (Fieser Method) cluster_Purification Purification A Prepare LiAlH₄ suspension in anhydrous ether under N₂ B Cool suspension to 0 °C A->B C Add ester solution dropwise via addition funnel B->C D Stir at 0 °C, then warm to room temperature C->D E Monitor reaction by TLC or GC D->E F Cool to 0 °C and cautiously add H₂O E->F G Add 15% NaOH solution F->G H Add more H₂O and stir G->H I Filter the aluminum salts H->I J Dry the organic layer with Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Purify by distillation or column chromatography K->L

Caption: Step-by-step workflow for the reduction of ethyl 1-methylcyclohexane-1-carboxylate.

Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add Lithium Aluminum Hydride (1.2 equivalents) and anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Dissolve ethyl 1-methylcyclohexane-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice-water bath.[9]

    • For every 'x' grams of LiAlH₄ used, cautiously and dropwise add the following:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • A white, granular precipitate of aluminum salts should form, which can be easily filtered.[1][9]

    • Stir the mixture at room temperature for 15-30 minutes.[1][9]

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.

  • Purification:

    • Combine the filtrate and washings.

    • Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 1-methylcyclohexanemethanol can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Characterization
  • Yield: 70-90%

  • Appearance: Colorless oil[10]

  • Boiling Point: Approximately 195-197 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (s, 2H), 1.65-1.20 (m, 10H), 1.25 (s, 1H, -OH), 0.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 71.5, 38.5, 36.0, 26.5, 22.0, 21.5.

  • IR (neat): 3350 (br, O-H), 2920, 2850, 1450, 1040 cm⁻¹.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent were completely anhydrous. Moisture will quench the LiAlH₄.[11] The LiAlH₄ may also be of poor quality and a fresh batch should be used.

  • Difficult Workup (Gelatinous Precipitate): The Fieser workup is designed to produce a granular, easily filterable precipitate.[1][9] If a gelatinous precipitate forms, which is difficult to filter, adding anhydrous Na₂SO₄ or MgSO₄ and stirring vigorously can help to break it up.

  • Alternative Workup: An alternative workup involves the slow, careful addition of ethyl acetate to quench excess LiAlH₄, followed by the addition of water and then dilute acid to dissolve the aluminum salts.[11] This method should be used with caution due to vigorous gas evolution.

Conclusion

The reduction of ethyl 1-methylcyclohexane-1-carboxylate to 1-methylcyclohexanemethanol using Lithium Aluminum Hydride is a highly efficient and reliable transformation. By adhering to the detailed protocol and, most importantly, the stringent safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate. The key to success lies in the meticulous exclusion of moisture and the careful execution of the reaction workup.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • CHEM 2325. (2024, June 18). Module 25: Mechanism of Ester Reduction [Video]. YouTube. [Link]

  • Khan Academy. Preparation of alcohols using LiAlH4 [Video]. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4. [Link]

  • University of California, Los Angeles. Workup for Aluminum Hydride Reductions. [Link]

  • Bianco, A., Passacantilli, P., & Righi, G. (2006). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride.
  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 449-452.
  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

  • Reddy, P. G., & Kumar, K. A. (2014). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. International Journal of ChemTech Research, 6(7), 3636-3640.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Stanford Environmental Health & Safety. (2018). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]

  • The Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. [Link]

  • Wikipedia. Cyclohexanedimethanol. [Link]

  • ACS Publications. 4-Methylcyclohexane methanol (MCHM). [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Link]

  • ResearchGate. 4-Methylcyclohexane methanol (MCHM) | Request PDF. [Link]

  • ACS Publications. (2015, May 11). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. [Link]

  • Semantic Scholar. 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. [Link]

  • Digital Commons @ Centre College. (2021, April 30). Effects of Environmentally Relevant Concentrations of 4-methyl-1- cyclohexanemethanol (MCHM) on General Esterase and Glutathione-S-Transferase Activity in Fathead Minnows (Pimephales promela). [Link]

  • Organic Syntheses. PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. [Link]

Sources

Method

Application Note: Grignard Addition Protocols for the Synthesis of Tertiary Alcohols from Ethyl 1-methylcyclohexane-1-carboxylate

Introduction: Overcoming Steric Hindrance in Tertiary Alcohol Synthesis The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. A principal application of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Steric Hindrance in Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. A principal application of this organometallic reaction is the synthesis of tertiary alcohols from esters.[1][2] This process involves the addition of two equivalents of a Grignard reagent to an ester, proceeding through a ketone intermediate to yield a tertiary alcohol with two identical substituents derived from the Grignard reagent.[3][4][5]

This application note provides a detailed guide for researchers on the Grignard addition to ethyl 1-methylcyclohexane-1-carboxylate, a sterically hindered substrate. The presence of a quaternary α-carbon poses unique challenges, including the potential for reduced reactivity and competing side reactions. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and offer troubleshooting guidance to ensure a successful and high-yield synthesis.

Reaction Mechanism: A Four-Step Cascade

The reaction of a Grignard reagent (R-MgX) with an ester is not a single addition but a sequential process. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • First Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl, forming a tetrahedral alkoxide intermediate.[3][6][7]

  • Elimination to Form a Ketone: The tetrahedral intermediate is unstable and collapses. It reforms the carbon-oxygen double bond by expelling the ethoxide (⁻OEt) as a leaving group, yielding a ketone intermediate.[1][5][8]

  • Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester.[1][2] A second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, leading to a second tetrahedral intermediate—a tertiary alkoxide.[3][5]

  • Protonation: The reaction is quenched with a mild acid (acidic workup), which protonates the tertiary alkoxide to afford the final tertiary alcohol product.[6][8]

Grignard_Ester_Mechanism cluster_0 Step 1 & 2: First Addition & Elimination cluster_1 Step 3 & 4: Second Addition & Protonation Ester Ethyl 1-methyl- cyclohexane-1-carboxylate Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 + R-MgX Ketone Ketone Intermediate Tetrahedral1->Ketone - EtO-MgX Tetrahedral2 Tertiary Alkoxide Ketone->Tetrahedral2 + R-MgX Alcohol Tertiary Alcohol Tetrahedral2->Alcohol + H₃O⁺ (Workup) G A Setup Flame-Dried Apparatus (Inert Atmosphere) B Prepare Grignard Reagent (EtBr + Mg in Et₂O) A->B C Cool Grignard to 0°C B->C D Dropwise Addition of Ester in Et₂O C->D E Warm to RT & Stir D->E F Quench with Ice & sat. NH₄Cl (aq) E->F G Extract with Et₂O F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Evaporate Solvent I->J K Purify Product (Distillation/Chromatography) J->K

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-Methylcyclohexane-1-carboxylate

Introduction Ethyl 1-methylcyclohexane-1-carboxylate is a sterically hindered ester with applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its synthesis typically involves th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-methylcyclohexane-1-carboxylate is a sterically hindered ester with applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its synthesis typically involves the α-alkylation of an ester enolate, a reaction that presents several challenges when transitioning from laboratory-scale to large-scale production.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis procedures for this compound. We will explore the underlying chemical principles, provide detailed protocols for both benchtop and scaled-up production, and address critical safety and process control considerations.

The primary synthetic route discussed is the methylation of ethyl cyclohexanecarboxylate. This method is robust and utilizes readily available starting materials. However, the formation of the enolate and the subsequent alkylation are highly exothermic and require careful management of reaction conditions to ensure safety and maximize yield.[2][3] This guide will detail two effective approaches for the deprotonation step: one using sodium hydride (NaH) and another employing lithium diisopropylamide (LDA). Furthermore, we will discuss the potential of phase-transfer catalysis (PTC) as an alternative strategy for safer and more efficient large-scale production.[4][5]

Reaction Workflow Overview

The overall synthetic transformation involves the deprotonation of ethyl cyclohexanecarboxylate at the α-position to form an enolate, which is then alkylated with an electrophilic methyl source, typically methyl iodide.

Reaction_Workflow cluster_0 Enolate Formation cluster_1 Alkylation Start Ethyl Cyclohexanecarboxylate Enolate Ester Enolate Start->Enolate Deprotonation Base Strong Base (NaH or LDA) Base->Enolate Methyl_Iodide Methyl Iodide Product Ethyl 1-Methylcyclohexane-1-carboxylate Enolate->Product SN2 Reaction Methyl_Iodide->Product

Caption: General workflow for the synthesis of ethyl 1-methylcyclohexane-1-carboxylate.

Part 1: Laboratory-Scale Synthesis (Utilizing Sodium Hydride)

This protocol is suitable for preparing small quantities (1-10 g) of the target compound and serves as a baseline for understanding the reaction before scaling up.

Protocol: Lab-Scale Synthesis using NaH

Materials:

  • Ethyl cyclohexanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). The suspension is stirred at room temperature.

  • Enolate Formation: Ethyl cyclohexanecarboxylate (1.0 equivalent) is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice-water bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation. Hydrogen gas will be evolved during this step.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise via the dropping funnel. The reaction is then stirred at room temperature for 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with hexanes (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure ethyl 1-methylcyclohexane-1-carboxylate.

Part 2: Scale-Up Synthesis Procedures and Considerations

Transitioning from the laboratory to a pilot or production scale introduces significant challenges, primarily related to heat management, reagent handling, and mixing.[6][7] The exothermic nature of both enolate formation and alkylation requires careful control to prevent thermal runaway.[3]

Key Scale-Up Challenges:
  • Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] This can lead to the formation of localized hot spots and potential runaway reactions.

  • Reagent Addition: The controlled addition of reagents is crucial for managing the reaction exotherm.

  • Mixing: Inadequate mixing can lead to localized high concentrations of reagents, resulting in side reactions and poor yield.[2]

  • Safety: Handling large quantities of pyrophoric and water-reactive reagents like sodium hydride and organolithium compounds requires stringent safety protocols.[8][9][10][11]

Scale-Up Protocol 1: Modified Sodium Hydride Procedure

This protocol is designed for the production of 100-500 g of the target compound.

Equipment:

  • Jacketed glass reactor (5-10 L) with overhead stirring, temperature probe, and a port for reagent addition.

  • Chiller/heater for reactor temperature control.

  • Addition funnel with pressure equalization.

  • Inert gas (nitrogen or argon) supply.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. Anhydrous THF is charged to the reactor.

  • NaH Slurry Preparation: In a separate, inerted vessel, a slurry of sodium hydride (60% dispersion, 1.1 equivalents) in anhydrous THF is prepared. This allows for better control over the addition.

  • Controlled Addition: The NaH slurry is slowly added to the stirred THF in the reactor, maintaining the temperature below 25 °C using the reactor jacket.

  • Substrate Addition: Ethyl cyclohexanecarboxylate (1.0 equivalent) is added dropwise to the NaH suspension at a rate that maintains the internal temperature between 20-25 °C. The evolution of hydrogen gas should be monitored and vented safely.

  • Alkylation: After complete addition and cessation of gas evolution, the mixture is cooled to 0-5 °C. Methyl iodide (1.2 equivalents) is then added at a controlled rate to keep the temperature below 10 °C.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution, ensuring the temperature does not exceed 20 °C. The workup procedure is similar to the lab-scale protocol but adapted for larger volumes.

Scale-Up Protocol 2: Lithium Diisopropylamide (LDA) Approach

LDA is a strong, non-pyrophoric base that offers advantages in terms of solubility and reactivity control.[12] However, it is typically used at low temperatures.

Procedure:

  • LDA Preparation/Charging: A pre-made solution of LDA in THF/heptane/ethylbenzene (2.0 M, 1.1 equivalents) is charged to the jacketed reactor and cooled to -78 °C (dry ice/acetone bath).[13]

  • Enolate Formation: A solution of ethyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at or below -70 °C.[12]

  • Alkylation: Methyl iodide (1.2 equivalents) is added slowly, ensuring the temperature remains below -65 °C.

  • Quenching and Workup: The reaction is quenched at low temperature with saturated aqueous NH₄Cl solution.[14] The mixture is then allowed to warm to room temperature before proceeding with the aqueous workup.

Alternative Strategy: Phase-Transfer Catalysis (PTC)

For large-scale industrial production, phase-transfer catalysis presents a safer and more economical alternative.[4] This method avoids the use of hazardous strong bases like NaH and LDA.

Conceptual PTC Approach:

  • Reactants: Ethyl cyclohexanecarboxylate, methyl iodide.

  • Base: A solid, less hazardous base such as potassium carbonate.[4]

  • Solvent System: A biphasic system, for example, toluene and water.

  • Phase-Transfer Catalyst: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or iodide (TBAI).[4]

The PTC approach facilitates the reaction at the interface of the two phases, often at milder temperatures and with simpler workup procedures.[5][15][16][17]

Data Presentation

ParameterLab-Scale (NaH)Scale-Up (NaH)Scale-Up (LDA)
Scale 1-10 g100-500 g100-500 g
Base NaH (60% dispersion)NaH (60% dispersion)LDA (2.0 M solution)
Equivalents of Base 1.21.11.1
Solvent Anhydrous THFAnhydrous THFAnhydrous THF
Deprotonation Temp. 0 °C to RT< 25 °C-78 °C
Alkylation Temp. 0 °C to RT0-10 °C< -65 °C
Quenching Temp. 0 °C< 20 °C-78 °C
Typical Yield 75-85%70-80%80-90%

Safety Considerations

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[18] It should be handled in an inert atmosphere (nitrogen or argon) and away from sources of ignition.[8][9][10][11] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[9]

  • Lithium Diisopropylamide: LDA is a strong base and is corrosive. While not pyrophoric, it can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate PPE.[12][14][19]

  • Methyl Iodide: Methyl iodide is a toxic and volatile alkylating agent. It should be handled with extreme care in a fume hood.

  • Exothermic Reactions: All procedures described are exothermic.[2][3] Proper temperature control and monitoring are critical to prevent thermal runaway.[6][7][20] A quench plan should be in place in case of an uncontrolled exotherm.

Conclusion

The synthesis of ethyl 1-methylcyclohexane-1-carboxylate can be successfully scaled up from the laboratory to pilot plant quantities. The choice of base (NaH or LDA) will depend on the available equipment, safety infrastructure, and desired reaction conditions. For industrial-scale production, exploring a phase-transfer catalysis route is highly recommended to enhance safety and process efficiency. Careful attention to heat management, controlled reagent addition, and robust safety protocols are paramount for a successful and safe scale-up.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. PTC Organics. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Finsent. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • O'Donnell, M. J., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Angewandte Chemie (International ed. in English), 43(18), 2382–2385.
  • Park, H. G., et al. (2011). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 9(24), 8436–8442.
  • PatSnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Eureka. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Park, H. G., et al. (2011). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.
  • Park, H. G., et al. (2009). The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters.
  • American Chemical Society. (2021, March 31). Use of Lithium Diisopropylamide in Flow: Operability and Safety Challenges Encountered on a Multigram Scale. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2021, November 15). An Approach to the Synthesis of Electron-Rich and Hindered Esters and Its Application to the Synthesis of Acteoside. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2026, March 6). (PDF) Lithium diisopropylamide (LDA) reduction of nitroarenes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Diisopropylamide (LDA). Retrieved from [Link]

  • MDPI. (2026, March 24). Isocoumarin Synthesis via Metal-Free C-Arylation of Acetoacetates with ortho-Ester-Functionalized Diaryliodonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). WO1986003744A1 - Stable lithium diisopropylamide and method of preparation.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • YouTube. (2023, July 14). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

  • PubMed. (1979).
  • National Center for Biotechnology Information. (n.d.). Ethyl cyclohexanoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in ethyl 1-methylcyclohexane-1-carboxylate synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing ethyl 1-methylcyclohexane-1-carboxylate presents unique challenges primarily due to the formation of a sterically hindered quaternary carbon center.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing ethyl 1-methylcyclohexane-1-carboxylate presents unique challenges primarily due to the formation of a sterically hindered quaternary carbon center. Depending on your starting materials, you are likely employing one of two primary synthetic routes:

  • The Enolate Alkylation Route: Alpha-alkylation of ethyl cyclohexanecarboxylate with methyl iodide.

  • The Esterification Route: Direct esterification of the sterically hindered 1-methylcyclohexanecarboxylic acid with ethanol.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you maximize your reaction yields.

Diagnostic Workflow

DiagnosticTree Start Identify Your Synthetic Route RouteA Route A: Enolate Alkylation Start->RouteA RouteB Route B: Sterically Hindered Esterification Start->RouteB IssueA1 Low Yield / Unreacted Ester RouteA->IssueA1 IssueA2 Claisen Condensation Byproducts RouteA->IssueA2 IssueB1 Low Conversion (Steric Block) RouteB->IssueB1 IssueB2 N-Acylurea Formation RouteB->IssueB2 FixA1 Titrate LDA; Ensure Anhydrous Conditions IssueA1->FixA1 FixA2 Use Bulkier Base (e.g., KHMDS) IssueA2->FixA2 FixB1 Switch to Steglich (DCC/DMAP) IssueB1->FixB1 FixB2 Increase DMAP; Maintain 0 °C IssueB2->FixB2

Diagnostic decision tree for ethyl 1-methylcyclohexane-1-carboxylate synthesis troubleshooting.

Route A: Enolate Alkylation Troubleshooting

Mechanism & Causality: This route involves the deprotonation of ethyl cyclohexanecarboxylate by a strong, non-nucleophilic base to form a lithium enolate, followed by an SN2 nucleophilic attack on methyl iodide (MeI). Because the target molecule features an alpha-methyl group, alkylation of the ester enolate ion with iodomethane is the standard strategic approach[1]. However, the formation of a quaternary center introduces steric resistance during the transition state.

FAQ: Why am I recovering unreacted starting material despite using excess methyl iodide? Answer: The issue is rarely the electrophile; MeI is highly electrophilic and ideal for this SN2 displacement[1]. The failure almost always lies in incomplete enolization. Lithium diisopropylamide (LDA) is highly hygroscopic. Even trace moisture in your THF or on your glassware will quench the LDA, leaving the ester un-deprotonated. Solution: Always titrate your LDA before use. Flame-dry all glassware under vacuum and backfill with argon.

FAQ: I am seeing significant high-molecular-weight byproducts. What are they? Answer: These are likely Claisen condensation products. If enolization is slow or incomplete, the newly formed enolate can act as a nucleophile and attack the carbonyl carbon of the unreacted starting ester. Solution: Ensure the ester is added dropwise to a slight excess of LDA at -78 °C. If Claisen products persist, switch to a bulkier base like KHMDS, which provides higher kinetic selectivity for deprotonation over nucleophilic addition.

Table 1: Base Selection & Quantitative Yield Impact for Alpha-Alkylation

BasepKa (Conjugate Acid)Steric BulkTypical Yield (%)Primary Side Reaction
NaH~35Low< 40%Claisen Condensation
LDA36High75 - 85%Incomplete Enolization (if wet)
KHMDS26Very High85 - 95%Minimal
Self-Validating Protocol: Enolate Alkylation
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Base Formation/Addition: Add anhydrous THF (10 mL/mmol) and freshly titrated LDA (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add ethyl cyclohexanecarboxylate (1.0 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

    • Validation Check: The solution should remain clear to pale yellow. A deep color change often indicates impurities in the THF or base degradation.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise.

  • Reaction Progression: Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Check: Monitor by TLC (10% EtOAc/Hexanes). The starting ester spot should disappear. If it remains after 2 hours at 0 °C, the enolate was quenched prematurely by moisture.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Route B: Sterically Hindered Esterification

Mechanism & Causality: If you are starting from 1-methylcyclohexanecarboxylic acid, traditional Fischer esterification (EtOH, catalytic H2SO4, reflux) will yield poor results. The quaternary alpha-carbon creates severe steric hindrance, blocking the alcohol from attacking the protonated carbonyl. To overcome this, Steglich esterification is employed, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst[2].

FAQ: My Steglich esterification is stalling, and I'm isolating a strange byproduct. What went wrong? Answer: You are likely isolating an N-acylurea byproduct. In Steglich esterification, DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. Because your acid is sterically hindered, the ethanol attacks this intermediate very slowly. This delay allows the O-acylisourea to undergo a [1,3]-rearrangement into a thermodynamically stable, unreactive N-acylurea. Solution: Increase the concentration of DMAP. DMAP acts as an aggressive acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate before the[1,3]-rearrangement can occur[2].

Table 2: Coupling Reagents for Sterically Hindered Esterification

Coupling SystemMechanism of ActivationTypical Yield (%)Key Limitation
EtOH / H2SO4Fischer (Protonation)< 20%Blocked by steric hindrance
SOCl2 then EtOHAcid Chloride Formation60 - 70%Harsh conditions; HCl byproduct
DCC / DMAPO-acylisourea / Acylpyridinium85 - 95%DCU byproduct removal
EDC / DMAPWater-soluble urea formation80 - 90%Higher reagent cost
Self-Validating Protocol: Steglich Esterification
  • Reaction Setup: In an oven-dried flask under argon, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equiv) and absolute ethanol (3.0 equiv) in anhydrous dichloromethane (DCM, 5 mL/mmol).

  • Catalyst Addition: Add DMAP (0.2 equiv). Crucial Step: Do not skimp on DMAP; the steric bulk of the quaternary center requires robust acylpyridinium formation to outcompete the N-acylurea rearrangement.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add DCC (1.1 equiv) in portions over 10 minutes.

    • Validation Check: Within 15 to 30 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms that the initial activation step (O-acylisourea formation) is successfully occurring.

  • Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References

  • Title: 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts | Source: libretexts.org | URL: 1

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Source: researchgate.net | URL: 2

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Conversion in Ethyl 1-Methylcyclohexane-1-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering stalled kinetics or incomplete conversion during the esterification of 1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering stalled kinetics or incomplete conversion during the esterification of 1-methylcyclohexane-1-carboxylic acid with ethanol.

Because 1-methylcyclohexane-1-carboxylic acid is a "neo-acid" (featuring a fully substituted, quaternary α -carbon), it presents severe steric challenges that render standard esterification protocols ineffective. This guide provides a root-cause analysis, a diagnostic workflow, and field-proven, self-validating methodologies to achieve >90% conversion.

Diagnostic Workflow

Before altering your reaction conditions, identify your current synthetic route in the workflow below to isolate the primary mode of failure.

EsterificationTroubleshooting Start Issue: Incomplete Conversion to Ethyl Ester StericCheck Root Cause: Steric Hindrance (Quaternary α-carbon) Start->StericCheck MethodSplit Select Activation Strategy StericCheck->MethodSplit Fischer Fischer (H+, EtOH) MethodSplit->Fischer Steglich Steglich (DCC/DMAP) MethodSplit->Steglich AcylChloride Acyl Chloride (Oxalyl Chloride) MethodSplit->AcylChloride FischerFail Kinetically unfavorable. Abandon for neo-acids. Fischer->FischerFail SteglichFix Increase DMAP (>10 mol%). Prevents N-acylurea formation. Steglich->SteglichFix AcylFix Ensure complete conversion via IR (1800 cm⁻¹) before EtOH. AcylChloride->AcylFix

Diagnostic workflow for troubleshooting hindered esterification reactions.

Part 1: Root Cause Analysis & Causality

Why does standard Fischer esterification fail? In a classical acid-catalyzed Fischer esterification, the nucleophilic oxygen of ethanol must attack the protonated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate [1]. For 1-methylcyclohexane-1-carboxylic acid, the bulky cyclohexane ring and the α -methyl group physically block the Bürgi-Dunitz trajectory of the incoming ethanol molecule. This steric crowding drastically increases the activation energy ( Ea​ ) of the transition state. Consequently, the reaction kinetics become overwhelmingly sluggish, and the thermodynamic equilibrium heavily favors the starting materials, even if a Dean-Stark apparatus is used to remove water [2].

The Solution: Electrophilic Activation To overcome this steric barrier, the carboxylic acid must be converted into a highly reactive electrophile prior to the introduction of the alcohol. This is achieved either through the formation of an O-acylisourea intermediate (Steglich esterification) or an acyl chloride.

Part 2: Optimized Experimental Protocols

The following protocols are engineered with self-validating checkpoints to ensure each mechanistic step is successful before proceeding.

Protocol A: Modified Steglich Esterification (DCC/DMAP)

This method utilizes Dicyclohexylcarbodiimide (DCC) for activation and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. For sterically hindered neo-acids, DMAP loading must be higher than standard catalytic amounts to outcompete detrimental side reactions[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add absolute ethanol (2.0 eq) and DMAP (0.2 eq). Causality Note: A high DMAP loading (20 mol%) is critical here. It attacks the O-acylisourea intermediate faster than the intermediate can undergo a dead-end 1,3-rearrangement, forming a highly reactive N-acylpyridinium species.

  • Activation: Cool the mixture to 0 °C. Add DCC (1.1 eq) portion-wise.

  • Self-Validation Checkpoint: Stir at 0 °C for 15 minutes, then warm to room temperature. Within 1–2 hours, a dense white precipitate of dicyclohexylurea (DCU) must form. If the solution remains clear, your DCC has likely degraded to inert dicyclohexylurea via moisture exposure.

  • Completion: Stir for 16–24 hours. Monitor the disappearance of the acid via TLC.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Acyl Chloride Activation (Recommended for Maximum Yield)

For extreme steric hindrance, converting the acid to an acyl chloride is the most robust thermodynamic sink.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M). Add catalytic DMF (0.05 eq) and cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise. Self-Validation Checkpoint: Observe immediate and vigorous gas evolution (CO, CO₂, and HCl). This confirms the formation of the Vilsmeier-Haack active species.

  • Verification: Stir at room temperature for 2 hours. Self-Validation Checkpoint: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. The broad O-H stretch (~3300–2500 cm⁻¹) must be completely absent, and the carbonyl peak should shift from ~1700 cm⁻¹ to ~1800 cm⁻¹ (acyl chloride).

  • Concentration: Briefly concentrate the mixture under vacuum to remove unreacted oxalyl chloride, then redissolve the residue in fresh anhydrous CH₂Cl₂.

  • Esterification: Cool to 0 °C. Add triethylamine (2.0 eq), followed by absolute ethanol (2.0 eq) dropwise. The reaction is highly exothermic.

  • Workup: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the pure ethyl 1-methylcyclohexane-1-carboxylate.

Part 3: Quantitative Data Comparison

Use the following table to benchmark your expected outcomes based on the chosen synthetic route.

MethodologyActivating ReagentsTypical YieldReaction TimePrimary Failure Mode
Fischer Esterification H₂SO₄, EtOH< 15%48+ hoursSteric exclusion at the tetrahedral intermediate; unfavorable equilibrium.
Steglich Esterification DCC, DMAP, EtOH65 - 80%16 - 24 hours1,3-rearrangement to N-acylurea if DMAP concentration is too low.
Acyl Chloride Route (COCl)₂, DMF, Et₃N, EtOH85 - 95% 4 - 6 hoursHydrolysis of the acyl chloride intermediate due to wet solvents.
Part 4: Frequently Asked Questions (FAQs)

Q: Why is my Fischer esterification stalling at 15% conversion despite using a Dean-Stark trap to remove water? A: Removing water only addresses the thermodynamic equilibrium, not the kinetic barrier. The quaternary α -carbon in 1-methylcyclohexane-1-carboxylic acid physically shields the carbonyl carbon. The activation energy required for ethanol to attack is so high that the reaction stalls regardless of water removal [2]. You must switch to an activation method (Steglich or Acyl Chloride).

Q: In my Steglich protocol, I isolated a highly polar, unreactive byproduct instead of my ester. What is it? A: You have likely isolated the N-acylurea byproduct. During the Steglich reaction, DCC reacts with the acid to form an O-acylisourea. Because your acid is sterically hindered, ethanol attacks this intermediate very slowly. This delay allows the O-acylisourea to undergo an irreversible 1,3-rearrangement into an inert N-acylurea [3]. To fix this, increase your DMAP loading to 15–20 mol%. DMAP is a hypernucleophile that rapidly attacks the O-acylisourea before it can rearrange, forming a stable but highly reactive acylpyridinium intermediate.

Q: Why do you recommend oxalyl chloride over thionyl chloride (SOCl₂) for the acyl chloride route? A: While SOCl₂ requires heating (often refluxing) to drive the reaction to completion, oxalyl chloride reacts smoothly at 0 °C to room temperature when catalyzed by DMF. Heating sterically hindered neo-acids in the presence of harsh reagents like SOCl₂ can lead to unwanted side reactions, including decarboxylation or degradation. Oxalyl chloride provides a milder, cleaner, and more easily monitored profile (via gas evolution).

Q: Can I use a different coupling reagent instead of DCC? A: Yes. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent alternative to DCC. Its primary advantage is that the corresponding urea byproduct is water-soluble, allowing it to be completely removed during the aqueous workup, thus avoiding the tedious filtration of DCU. The mechanistic requirement for high DMAP loading remains exactly the same.

References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Organic Chemistry Portal.[Link]

  • Palkem India. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.[Link]

  • Wikipedia Contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

Troubleshooting

Optimizing catalyst loading for the synthesis of ethyl 1-methylcyclohexane-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of ethyl 1-methylcyclohexane-1-carboxylate . The starting material, 1-methylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of ethyl 1-methylcyclohexane-1-carboxylate .

The starting material, 1-methylcyclohexanecarboxylic acid (CAS 1123-25-7) [1], features an α -quaternary carbon. This severe steric hindrance directly impedes the approach of nucleophiles to the carbonyl carbon, making standard esterification protocols highly inefficient [2]. Below, we troubleshoot common catalyst loading issues and provide self-validating protocols to ensure high-yield synthesis.

Workflow: Catalyst Selection & Optimization

CatalystOptimization Start 1-Methylcyclohexanecarboxylic Acid + Ethanol CatSelect Catalyst Selection & Loading Start->CatSelect LowLoad Sub-optimal Brønsted Acid (< 5 mol% H2SO4) CatSelect->LowLoad HighAcid Excess Brønsted Acid (> 50 mol% H2SO4) CatSelect->HighAcid OptAcid Optimized Brønsted Acid (15 mol% H2SO4 + Dean-Stark) CatSelect->OptAcid OptSteglich Steglich Conditions (EDC + 15 mol% DMAP) CatSelect->OptSteglich Fail1 No Reaction / Recovery of SM LowLoad->Fail1 Fail2 Elimination / Side Reactions HighAcid->Fail2 Success Ethyl 1-methylcyclohexane-1-carboxylate (Target Ester) OptAcid->Success OptSteglich->Success

Catalyst loading decision tree for the synthesis of ethyl 1-methylcyclohexane-1-carboxylate.

Troubleshooting FAQs

Q1: Why is my Fischer esterification yielding less than 10% product even after 24 hours of reflux?

Causality: You are likely using a standard catalytic loading of sulfuric acid (1-5 mol%) without continuous water removal. Because the 1-methylcyclohexyl group is exceptionally bulky, the forward rate of the Fischer esterification is drastically reduced[2]. In an equilibrium-driven process, the slow forward reaction cannot overcome the reverse hydrolysis reaction if water remains in the system. Solution: Increase the Brønsted acid catalyst loading to 10-15 mol% and strictly enforce Le Chatelier's principle by using a Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves to continuously sequester water.

Q2: I increased the sulfuric acid loading to 50 mol% to force the reaction, but now I'm seeing multiple side products and low ester yield. What happened?

Causality: Overloading a strong mineral acid like H₂SO₄ in the presence of ethanol at reflux temperatures shifts the reaction pathway away from esterification. Excess acid catalyzes the dehydration of ethanol into diethyl ether or ethylene gas [3]. Furthermore, highly acidic, high-temperature conditions can promote undesired ring-opening or elimination pathways of the cyclohexane ring. Solution: Never exceed 20 mol% H₂SO₄ for this substrate. If 15 mol% acid with water removal fails, you must switch your activation strategy to a Steglich esterification.

Q3: I switched to a Steglich esterification (EDC/DMAP). What is the optimal DMAP loading for this hindered substrate?

Causality: For sterically hindered carboxylic acids, the standard 1-5 mol% DMAP loading is insufficient. In the Steglich mechanism, the coupling agent (EDC) forms an O-acylisourea intermediate. Because ethanol is too sterically hindered to attack this intermediate directly, DMAP acts as an acyl transfer catalyst. DMAP's highly nucleophilic pyridine nitrogen attacks the intermediate to form a highly electrophilic acylpyridinium ion, which ethanol can then attack [4]. Solution: For the α -quaternary center of 1-methylcyclohexanecarboxylic acid, optimize your DMAP loading to 15-20 mol% . This higher loading ensures the rapid conversion of the O-acylisourea intermediate before it can undergo an undesired 1,3-rearrangement into an unreactive N-acylurea dead-end product [4].

Quantitative Data: Catalyst Loading Comparison

The following table summarizes the expected outcomes based on catalyst selection and loading for the synthesis of ethyl 1-methylcyclohexane-1-carboxylate.

Catalyst SystemLoading (mol%)ConditionsAdditivesTypical Yield (%)Key Observations
H₂SO₄ (Fischer)5%Reflux, 24hNone< 10%Mostly unreacted starting material [2].
H₂SO₄ (Fischer)50%Reflux, 24hNone< 20%Ethanol dehydration; complex mixture [3].
H₂SO₄ (Fischer)15%Reflux, 24hDean-Stark65 - 75%Clean reaction, but requires prolonged heating.
EDC / DMAP (Steglich)5% DMAPRT, 16hDCM solvent30 - 40%Significant N-acylurea byproduct formation.
EDC / DMAP (Steglich) 15% DMAP RT, 16h DCM solvent 85 - 95% Optimal method; rapid acylpyridinium formation [4].

Experimental Methodologies

Protocol A: Optimized Fischer Esterification (Acid Catalysis)

Use this protocol if avoiding coupling reagents is necessary for scale-up or cost reasons.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with dry ethanol, and a reflux condenser.

  • Reagents: Add 1-methylcyclohexanecarboxylic acid (10.0 mmol), absolute ethanol (50 mL, acting as both reactant and solvent), and toluene (20 mL, to assist in azeotropic water removal).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (1.5 mmol, 15 mol%) dropwise while stirring.

  • Reaction: Heat the mixture to a vigorous reflux. Monitor water collection in the Dean-Stark trap. Continue reflux for 24 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to quench the acid, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc) if necessary.

Protocol B: Steglich Esterification (Coupling Reagent)

Use this protocol for maximum yield and mild conditions, leveraging the acylpyridinium intermediate.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge with inert gas (Nitrogen or Argon).

  • Reagents: Dissolve 1-methylcyclohexanecarboxylic acid (10.0 mmol) and absolute ethanol (15.0 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (1.5 mmol, 15 mol%). Note: This elevated loading is critical for overcoming the steric bulk of the 1-methyl group.

  • Coupling Agent: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. The reaction is self-validating when the starting acid is consumed (monitor via TLC to confirm complete conversion).

  • Workup: Dilute the mixture with additional DCM (20 mL). Wash with 1M HCl (2 x 25 mL) to remove DMAP and unreacted EDC, then with saturated aqueous NaHCO₃ (25 mL), and finally brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the highly pure ethyl 1-methylcyclohexane-1-carboxylate.

References

  • A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. ACS Publications. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. Available at:[Link]

Optimization

Technical Support Center: Purification of Ethyl 1-Methylcyclohexane-1-Carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted acid impurities from ethyl 1-methylcyclohexane-1-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted acid impurities from ethyl 1-methylcyclohexane-1-carboxylate. The following troubleshooting advice and frequently asked questions are designed to address common issues encountered during the purification process, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted 1-methylcyclohexanecarboxylic acid from my ester product?

A1: The presence of unreacted carboxylic acid can interfere with subsequent reactions, affect the final product's purity and yield, and complicate analytical characterization (e.g., NMR, GC-MS). For pharmaceutical applications, residual acidic impurities can impact the drug substance's stability, safety, and efficacy. Therefore, its removal is a critical step in the synthesis of ethyl 1-methylcyclohexane-1-carboxylate.

Q2: What is the most common and effective method for removing acidic impurities from my ester?

A2: The most prevalent and efficient method is a liquid-liquid extraction technique known as an acid-base extraction.[1][2] This involves washing the crude organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3][4][5]

Q3: How does washing with a basic solution remove the carboxylic acid?

A3: The basic solution deprotonates the unreacted 1-methylcyclohexanecarboxylic acid, converting it into its corresponding carboxylate salt (sodium 1-methylcyclohexanecarboxylate).[6][7] This salt is ionic and, therefore, highly soluble in the aqueous layer and insoluble in the organic layer containing your ester.[1] This allows for the selective transfer of the acid impurity from the organic phase to the aqueous phase, which can then be physically separated.[1][6]

Q4: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?

A4: It is strongly advised to use a weak base like sodium bicarbonate.[6] A strong base such as sodium hydroxide can promote the hydrolysis of the desired ester product back into the carboxylic acid and ethanol, reducing your overall yield.[1][8]

Q5: What is the purpose of a subsequent brine (saturated NaCl solution) wash?

A5: A brine wash serves two primary purposes. First, it helps to break up any emulsions that may have formed between the organic and aqueous layers, facilitating a cleaner separation.[9] Second, it "pre-dries" the organic layer by drawing dissolved water from the organic phase into the highly concentrated aqueous salt solution.[3][4][10][11] This is due to the high ionic strength of the brine, which reduces the solubility of water in the organic solvent.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Issue 1: Incomplete Removal of Acid Impurity

Symptom: After performing the basic wash, analysis of the organic layer (e.g., by TLC or ¹H NMR) still shows the presence of 1-methylcyclohexanecarboxylic acid.

Root Cause Analysis & Solution:

  • Insufficient Base: The amount of sodium bicarbonate used may have been insufficient to neutralize all the unreacted acid.

    • Solution: Perform a second or even a third wash with a fresh portion of saturated sodium bicarbonate solution. To confirm the completeness of the acid removal, you can test the pH of the aqueous layer after the final wash; it should be basic.

  • Inefficient Mixing: Inadequate mixing between the organic and aqueous layers during the extraction can lead to incomplete partitioning of the carboxylate salt into the aqueous phase.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each wash. Remember to vent the funnel frequently to release any pressure buildup, especially when using bicarbonate, which generates CO₂ gas upon reaction with acid.[6]

Issue 2: Formation of a Persistent Emulsion

Symptom: A stable, cloudy layer forms between the organic and aqueous phases, making a clean separation impossible.

Root Cause Analysis & Solution:

  • Vigorous Shaking: Overly aggressive shaking can lead to the formation of stable emulsions.

    • Solution: Gently swirl or invert the separatory funnel instead of vigorous shaking. If an emulsion has already formed, allow the mixture to stand for an extended period. Adding a small amount of brine can also help to break the emulsion.[9]

  • High Concentration of Reactants: A highly concentrated reaction mixture can sometimes promote emulsion formation.

    • Solution: Dilute the organic layer with more of the extraction solvent (e.g., diethyl ether, ethyl acetate) before performing the washes.

Issue 3: Low Yield of the Final Ester Product

Symptom: The isolated yield of ethyl 1-methylcyclohexane-1-carboxylate is significantly lower than expected.

Root Cause Analysis & Solution:

  • Ester Hydrolysis: As mentioned, using a strong base can lead to the saponification of your ester.

    • Solution: Always use a mild base like sodium bicarbonate for the extraction.[6]

  • Loss of Product in the Aqueous Layer: If the ester has some water solubility, it can be partially lost in the aqueous washes.

    • Solution: To recover any dissolved product, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent.[9]

  • Incomplete Reaction: The initial esterification reaction may not have gone to completion.

    • Solution: Consider optimizing the reaction conditions, such as increasing the reaction time, using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product, or using a larger excess of ethanol.[12]

Experimental Protocol: Standard Acid-Base Extraction Workflow

Below is a step-by-step protocol for the removal of unreacted acid from ethyl 1-methylcyclohexane-1-carboxylate.

Materials:

  • Crude reaction mixture containing ethyl 1-methylcyclohexane-1-carboxylate and unreacted 1-methylcyclohexanecarboxylic acid dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous sodium chloride solution).

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • First Wash (Base): Add a volume of saturated sodium bicarbonate solution approximately equal to one-third to one-half the volume of the organic layer.[9]

  • Extraction: Stopper the funnel, invert it, and vent to release any initial pressure. Shake the funnel for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a beaker.

  • Repeat Wash: Repeat steps 2-4 one to two more times with fresh portions of sodium bicarbonate solution.

  • Third Wash (Brine): Wash the organic layer with a portion of brine.[9] This will help to remove the bulk of the dissolved water.[3][4][11]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[13][14] Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.[14]

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified ethyl 1-methylcyclohexane-1-carboxylate.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction process for purifying the ester.

Purification_Workflow cluster_0 Separatory Funnel cluster_1 Post-Extraction Processing Crude Crude Product (Ester + Acid in Organic Solvent) Add_Base Add Saturated NaHCO₃ (aq) Crude->Add_Base 1. Add Base Shake_Vent Shake & Vent Add_Base->Shake_Vent 2. Extract Separate_1 Separate Layers Shake_Vent->Separate_1 3. Separate Organic_Layer Organic Layer (Ester) Separate_1->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_1->Aqueous_Layer Brine_Wash Wash with Brine Organic_Layer->Brine_Wash 4. Brine Wash Dry Dry with Anhydrous MgSO₄ Brine_Wash->Dry 5. Dry Filter Filter Dry->Filter 6. Filter Evaporate Evaporate Solvent Filter->Evaporate 7. Evaporate Pure_Ester Pure Ethyl 1-Methylcyclohexane-1-carboxylate Evaporate->Pure_Ester

Caption: Workflow for the purification of ethyl 1-methylcyclohexane-1-carboxylate.

Quantitative Data Summary

Washing Agent Purpose Key Considerations
Saturated NaHCO₃ (aq)Neutralizes and removes unreacted carboxylic acid.Use a weak base to prevent ester hydrolysis.[1][6] Vent frequently to release CO₂ pressure.[6]
Brine (Saturated NaCl (aq))"Pre-dries" the organic layer and helps break emulsions.[3][4][9][10][11]Use as the final aqueous wash before drying with a solid agent.
Anhydrous MgSO₄ or Na₂SO₄Removes residual water from the organic solvent.[13][14]Add until the agent no longer clumps.[14]

References

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]

  • 8.6: Common Extraction Washes - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • What is the purpose of washing the organic phase with a brine solution? - brainly.com. (2023, August 15). Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Retrieved from [Link]

  • What is the purpose of a brine wash at the end of the liquid-liquid extraction? - Chegg. (2024, October 15). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. Retrieved from [Link]

  • What is a simple way to convert an ester into carboxylic acid? - ResearchGate. (2014, February 18). Retrieved from [Link]

  • Acid-Base Extraction. Retrieved from [Link]

  • Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. Retrieved from [Link]

  • Chemically active extraction - University of Alberta. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Ethyl 1-Methylcyclohexane-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of ethyl 1-methylcyclohexane-1-carboxylate using column chromatography. It is s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of ethyl 1-methylcyclohexane-1-carboxylate using column chromatography. It is structured as a practical support center, offering direct answers to common questions and solutions to problems encountered during the purification process. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower users to make informed decisions in their own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy for ethyl 1-methylcyclohexane-1-carboxylate.

Q1: What is the critical first step before attempting to purify ethyl 1-methylcyclohexane-1-carboxylate by column chromatography?

A1: The indispensable first step is to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[1] Running a column without prior TLC analysis is inefficient and likely to result in poor separation. TLC serves as a small-scale, rapid simulation of the column, allowing you to identify a mobile phase that provides adequate separation between your target compound and any impurities.

Q2: What are the best general-purpose solvent systems to start with for a moderately non-polar ester like ethyl 1-methylcyclohexane-1-carboxylate?

A2: For compounds of this nature, the most common and highly effective two-component solvent system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][3][4] This system offers a wide range of polarities that can be finely tuned by adjusting the ratio of the two solvents. A good starting point for your initial TLC screening would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[5]

Q3: What is the ideal Retention Factor (Rf) I should aim for during TLC development to ensure good separation on the column?

A3: For optimal separation during flash column chromatography, the target compound should have a TLC Rf value of approximately 0.25 to 0.35.[6] An Rf in this range ensures that the compound will not elute too quickly (minimizing separation from less polar impurities) nor will it require an excessive volume of solvent to elute (which can lead to band broadening and decreased resolution).[1]

Q4: What is the most appropriate stationary phase for this purification?

A4: Silica gel is the standard and most effective stationary phase for purifying "ordinary" compounds like ethyl 1-methylcyclohexane-1-carboxylate.[3] Silica gel is slightly acidic, which is generally not problematic for simple esters. If your compound is suspected to be sensitive to acid, you might consider using neutral alumina or adding 1-3% triethylamine to your solvent system to neutralize the silica.[2][3]

Q5: What are the likely impurities from the synthesis of ethyl 1-methylcyclohexane-1-carboxylate, and how do they influence my choice of solvent?

A5: Common impurities often include unreacted starting materials (e.g., ethyl cyclohexanecarboxylate or a related ketone) and reaction byproducts. The key is to assess the relative polarity of these impurities compared to your product via TLC. If an impurity is less polar (higher Rf), you will need a solvent system with lower overall polarity to ensure the impurity elutes well ahead of your product. Conversely, for a more polar impurity (lower Rf), you can use a slightly more polar system to elute your product while leaving the impurity adsorbed to the silica.

Experimental Protocol: Solvent System Development via TLC

This protocol outlines the standard procedure for identifying the optimal mobile phase for your column.

Objective: To find a solvent mixture that gives the target compound, ethyl 1-methylcyclohexane-1-carboxylate, an Rf of ~0.25-0.35 and maximizes separation from all impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254).[6]

  • Crude reaction mixture containing the target compound.

  • A series of developing solvents (e.g., hexanes, ethyl acetate).

  • TLC developing chamber.

  • Capillary spotters.

  • Visualization method (e.g., UV lamp if the compound is UV-active, or an iodine chamber/potassium permanganate stain).

Procedure:

  • Prepare the Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. Keep the spot small and concentrated for best results.[7]

  • Prepare the Chamber: Pour a small amount (0.5-1 cm depth) of your chosen test solvent system (e.g., 10% ethyl acetate in hexanes) into the TLC chamber. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which leads to more reproducible Rf values.[7]

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots using the appropriate method. Calculate the Rf value for your product and any impurities.

  • Optimize:

    • If the Rf is too high (>0.4), the solvent is too polar. Decrease the proportion of the polar component (e.g., move from 10% to 5% ethyl acetate in hexanes).[1]

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the polar component (e.g., move from 10% to 20% ethyl acetate in hexanes).[1]

    • Test several ratios until the target Rf and best separation are achieved.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process in a direct question-and-answer format.

Problem 1: My product is co-eluting with an impurity. How can I improve the resolution?

  • Cause: The chosen solvent system lacks sufficient selectivity to differentiate between your product and the impurity.

  • Solution:

    • Decrease Polarity: The most common solution is to decrease the overall polarity of the eluent. This increases the interaction of all compounds with the silica gel, forcing them to travel more slowly down the column and magnifying small differences in polarity, thereby improving separation. Try reducing the percentage of ethyl acetate in your hexane mixture.

    • Try a Different Solvent System: Sometimes, a different combination of solvents can offer better selectivity. For example, substituting ethyl acetate with diethyl ether or methyl tert-butyl ether can alter the separation profile. A rule of thumb is that a certain Rf in X% ethyl acetate/hexane corresponds to the same Rf in ~2X% ether/hexane.[2][3]

    • Use a Gradient Elution: Start eluting the column with a low-polarity solvent system to first remove non-polar impurities. Then, gradually increase the polarity of the eluent over time to elute your target compound, leaving more polar impurities behind.[8] This is a powerful technique for separating complex mixtures.

Problem 2: My product eluted almost immediately with the solvent front (Rf is too high). What should I do?

  • Cause: The mobile phase is far too polar for your compound. Your product has minimal interaction with the stationary phase and is simply washed through the column.

  • Solution: You must remake your solvent system with a significantly higher proportion of the non-polar component (e.g., hexanes). Re-develop the system on TLC, aiming for that target Rf of 0.25-0.35. If you were using 20% ethyl acetate in hexanes, try 5% or even 2% to start.

Problem 3: I've passed a large volume of solvent through the column, but my product won't elute (Rf is too low). How can I get it off?

  • Cause: The mobile phase is not polar enough to displace your compound from the silica gel. The compound's affinity for the stationary phase is much stronger than its affinity for the eluent.

  • Solution: You need to increase the polarity of your solvent system. You can do this in a stepwise fashion. For example, if you are running 5% ethyl acetate in hexanes, you can switch to a pre-made mixture of 10% ethyl acetate, then 20%, and so on, until the product begins to elute. Be careful not to increase the polarity too drastically at once, as this may cause co-elution with more polar impurities.

Problem 4: The spots on my analyzed fractions show significant "tailing." What causes this and how can I fix it?

  • Cause: Tailing can be caused by several factors:

    • Column Overload: You have loaded too much crude material onto the column for its size.

    • Poor Packing: The silica gel was not packed uniformly, leading to "channeling" where the solvent and sample flow unevenly through the column bed.

    • Acidic Interaction: The slightly acidic nature of the silica gel may be interacting too strongly with your compound.

  • Solution:

    • Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.

    • Improve Packing Technique: Ensure you are using a proper slurry packing method and that the silica bed is uniform and level before loading your sample.[9][10]

    • Neutralize the System: If acidic interaction is suspected, add 1-3% triethylamine to your eluent to neutralize the silica gel.[2] Always check this on a TLC plate first, as it may alter the Rf of your compound.

Data and Visualization

Table 1: Common Solvent Systems for Column Chromatography

This table summarizes common solvent systems, ordered from lower to higher polarity, that are suitable for purifying moderately non-polar to moderately polar organic compounds.

Solvent SystemNon-Polar ComponentPolar ComponentTypical Use Case & Characteristics
Hexane / Ethyl Acetate HexanesEthyl AcetateThe industry standard for a wide range of compounds. Excellent for difficult separations due to its tunability.[2][3]
Hexane / Diethyl Ether HexanesDiethyl EtherA less polar alternative to ethyl acetate. Good for separating less polar compounds. Ether is highly volatile.
Hexane / Dichloromethane HexanesDichloromethaneUseful for compounds that have poor solubility in hexanes alone. Dichloromethane increases solvent strength.
Dichloromethane / Methanol DichloromethaneMethanolReserved for more polar compounds. Note that using more than 10% methanol can risk dissolving the silica gel.[2][3]
Workflow for Solvent System Optimization

The following diagram illustrates the logical workflow for selecting and optimizing a solvent system for the purification of ethyl 1-methylcyclohexane-1-carboxylate.

G start Start: Crude Product (Ethyl 1-methylcyclohexane-1-carboxylate) tlc_initial Run Initial TLC (e.g., 10% EtOAc in Hexanes) start->tlc_initial eval_rf Evaluate Product Rf and Separation tlc_initial->eval_rf rf_high Rf > 0.4 (Too Polar) eval_rf->rf_high High Rf rf_low Rf < 0.2 (Not Polar Enough) eval_rf->rf_low Low Rf rf_good 0.2 < Rf < 0.4 (Good Separation) eval_rf->rf_good Optimal Rf decrease_pol Decrease Polarity (e.g., to 5% EtOAc) rf_high->decrease_pol increase_pol Increase Polarity (e.g., to 20% EtOAc) rf_low->increase_pol run_column Proceed to Column Chromatography with Optimized Solvent System rf_good->run_column decrease_pol->tlc_initial Re-run TLC increase_pol->tlc_initial Re-run TLC

Caption: Workflow for chromatography solvent selection.

References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information: Sulfoxide-mediated Umpolung of Alkali Halide Salts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • Reddit. (2020, March 26). TLC Solvent System. r/OrganicChemistry. Retrieved from [Link]

  • ACS Omega. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry in the Lab - Dr. Majed. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • Semantic Scholar. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in nucleophilic attacks on ethyl 1-methylcyclohexane-1-carboxylate

Welcome to the technical support center for synthetic challenges involving ethyl 1-methylcyclohexane-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving ethyl 1-methylcyclohexane-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to overcome the significant steric challenges posed by this substrate. This guide is structured as a series of frequently asked questions that address common failures and provide field-proven solutions.

The Core Challenge: A Sterically Shielded Carbonyl

Ethyl 1-methylcyclohexane-1-carboxylate presents a formidable challenge due to the quaternary carbon atom adjacent to the carbonyl group. This structure creates significant steric hindrance, a physical barrier that obstructs the trajectory of incoming nucleophiles, dramatically slowing down or completely preventing reactions that would otherwise be straightforward.[1][2]

The diagram below illustrates the steric congestion around the electrophilic carbonyl carbon, which is shielded by the bulky cyclohexane ring and the adjacent methyl group.

Caption: Steric shielding of the carbonyl group in ethyl 1-methylcyclohexane-1-carboxylate.

Frequently Asked Questions & Troubleshooting
Q1: Why is my standard saponification of ethyl 1-methylcyclohexane-1-carboxylate failing or giving very low yields?

Answer:

Standard saponification, which typically involves heating the ester with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is often ineffective for this substrate.[3][4] The reaction relies on the BAC2 mechanism (Base-catalyzed, Acyl-cleavage, bimolecular), which begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5]

The failure stems from two primary factors, both exacerbated by the steric hindrance:

  • High Energy Transition State: The approach of the hydroxide ion is physically blocked by the bulky methyl and cyclohexyl groups. This raises the activation energy of the tetrahedral intermediate formation, making the reaction kinetically unfavorable under standard conditions.[1]

  • Solvation Shell: In aqueous or protic solvents, hydroxide ions are heavily solvated by water molecules through hydrogen bonding. This "solvation shell" effectively increases the size of the nucleophile, further compounding the steric problem and increasing the energy barrier for the reaction.[6][7]

Classical saponification methods often require harsh conditions like high temperatures and long reaction times, which can lead to side reactions and decomposition, while still resulting in poor yields for crowded esters.[6][7]

Q2: How can I modify my hydrolysis protocol to successfully cleave this hindered ester?

Answer:

To overcome the kinetic barrier, you must either increase the reactivity of the nucleophile or change the reaction environment to lower the activation energy.

Strategy 1: Enhance Nucleophile Reactivity with Non-Aqueous Conditions

A highly effective method is to perform the hydrolysis in a non-aqueous or low-water medium.[6][7] This approach utilizes "naked" or poorly solvated hydroxide ions, which are much smaller and more potent nucleophiles.

A plausible mechanism involves the attack of these unsolvated hydroxyl anions, which can more easily approach the sterically crowded carbonyl carbon compared to their heavily solvated counterparts in aqueous solutions.[6]

Experimental Protocol: Mild, Non-Aqueous Saponification [6][7]

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 1-methylcyclohexane-1-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Reagent Addition: Prepare a 0.3 N solution of NaOH in MeOH. Add this solution to the flask (typically 3.0 equivalents of NaOH). The reaction medium should be approximately 9:1 CH₂Cl₂ to MeOH.

  • Reaction: Stir the mixture at room temperature. A fine, white precipitate of the sodium carboxylate salt should begin to form. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~2 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Strategy 2: Acid-Catalyzed Hydrolysis (AAC1 Mechanism)

For extremely hindered esters, particularly those with a tertiary alkyl group on the oxygen (like a tert-butyl ester), acid-catalyzed hydrolysis can proceed via an AAL1 mechanism involving a stable carbocation intermediate.[5] However, for ethyl 1-methylcyclohexane-1-carboxylate, the cleavage is at the acyl-oxygen bond, and the mechanism is typically AAC2, which is also subject to steric hindrance.[5][8] For very hindered systems where the R group of the R-C(O)OR' is bulky, a rare AAC1 mechanism can occur, but this requires a very strong acid.[5] While generally less efficient than the non-aqueous basic method for this specific substrate, it remains an alternative.

Method Typical Conditions Pros Cons Reference(s)
Standard Saponification NaOH or KOH in aq. MeOH/EtOH, refluxSimple setupVery low to no yield for this substrate; harsh conditions[3],[9]
Non-Aqueous Saponification NaOH in MeOH/CH₂Cl₂ (1:9), room temp.High yields (often >90%); mild conditionsRequires anhydrous solvents[6],[7]
Acid-Catalyzed Hydrolysis Dilute H₂SO₄ or HCl in H₂O, refluxSimple reagentsReversible reaction; often requires large excess of water; slow[8]
Q3: I want to add a carbon nucleophile, but my Grignard reaction with methylmagnesium bromide is failing. What's wrong?

Answer:

You are encountering a classic issue when using strongly basic organometallic reagents with sterically hindered carbonyls that possess α-protons. While Grignard reagents are excellent nucleophiles, they are also strong bases.[10] With a hindered electrophile like yours, two competing pathways exist:

  • Nucleophilic Addition (Desired): The Grignard reagent attacks the carbonyl carbon.

  • Deprotonation (Side Reaction): The Grignard reagent acts as a base and removes a proton from the α-carbon of the ester, forming an enolate.

In the case of ethyl 1-methylcyclohexane-1-carboxylate, the carbonyl is so sterically shielded that the kinetically faster deprotonation at the α-position of the ethyl group's methylene (-O-CH₂-CH₃) can become a significant competing pathway, leading to side products or recovery of starting material after workup. For hindered ketones, Grignard reagents can also act as reducing agents, but for esters, the primary issue is often failed addition due to steric hindrance and basicity.[11]

Solution: Use an Organolithium Reagent

Organolithium reagents (e.g., ethyllithium, methyllithium) are generally more reactive and less prone to side reactions like reduction compared to Grignard reagents when reacting with hindered carbonyls.[11][12] They are considered "harder" nucleophiles and are more likely to undergo the desired 1,2-addition to the carbonyl.

Experimental Protocol: Addition of Ethyllithium [12]

  • Preparation: Use an oven-dried, three-neck flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reaction Setup: Dissolve ethyl 1-methylcyclohexane-1-carboxylate (1.0 equiv) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add ethyllithium (EtLi) solution (2.2 equiv, commercially available) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Allow it to slowly warm to room temperature.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol via column chromatography.

Note: Grignard reagents add twice to esters to form tertiary alcohols because the initial addition forms a ketone intermediate which is more reactive than the starting ester.[10] The same principle applies to organolithium reagents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 1-Methylcyclohexane-1-carboxylate: A Mechanistic and Practical Analysis

This guide provides an in-depth comparison of the chemical reactivity of ethyl 1-methylcyclohexane-1-carboxylate and methyl 1-methylcyclohexane-1-carboxylate. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of ethyl 1-methylcyclohexane-1-carboxylate and methyl 1-methylcyclohexane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explain the causal relationships between molecular structure and chemical behavior. We will explore how the subtle difference between an ethyl and a methyl ester group influences the reactivity of a sterically hindered carboxylate center, supported by established chemical principles and detailed experimental protocols.

Introduction: The Significance of a Single Methylene Unit

At first glance, ethyl 1-methylcyclohexane-1-carboxylate and its methyl analog are nearly identical. Both possess a quaternary carbon center at the C1 position of a cyclohexane ring, attached to a carboxyl group. This structure imparts significant steric hindrance around the electrophilic carbonyl carbon. The sole difference is the alcohol portion of the ester: ethanol versus methanol. This guide will demonstrate that this seemingly minor variation—a single methylene (-CH₂) group—has predictable and measurable consequences for the ester's reactivity in key chemical transformations, including hydrolysis and reduction. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes in complex syntheses, and selecting appropriate synthons in medicinal chemistry.

Section 1: Structural and Electronic Foundations of Reactivity

The reactivity of these esters is governed by a combination of steric and electronic effects. The 1-methylcyclohexyl group creates a congested environment around the carbonyl, making it a classic example of a hindered ester.

  • Steric Hindrance: The primary factor differentiating the two molecules is the size of the alkoxy group. The ethyl group (-OCH₂CH₃) is sterically more demanding than the methyl group (-OCH₃). In reactions involving nucleophilic attack at the carbonyl carbon, the transition state for the ethyl ester will be more crowded and therefore higher in energy, leading to a slower reaction rate.[1]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group is a slightly stronger electron donor than the methyl group.[2] This increased electron density on the carbonyl oxygen slightly reduces the electrophilicity of the carbonyl carbon, further disfavoring nucleophilic attack for the ethyl ester compared to the methyl ester.

While the electronic difference is minor, it complements the more dominant steric effect, leading to a clear prediction: methyl 1-methylcyclohexane-1-carboxylate will be the more reactive of the two esters.

Caption: Comparative structures of the methyl and ethyl esters.

Section 2: Comparative Analysis of Key Chemical Transformations

We will now examine the predicted reactivity differences in three fundamental ester reactions: base-catalyzed hydrolysis (saponification), acid-catalyzed hydrolysis, and reduction with lithium aluminum hydride.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is an irreversible hydrolysis reaction that proceeds via a nucleophilic acyl substitution mechanism (BAC2).[3] The rate-determining step is the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Saponification_Mechanism cluster_reactants Reactants cluster_products Products Ester Ester + OH⁻ TS1 Rate-Determining Step: Nucleophilic Attack Ester->TS1 Intermediate Tetrahedral Intermediate (Crowded & High Energy) TS1->Intermediate TS2 Collapse of Intermediate Intermediate->TS2 Products Carboxylate + Alcohol TS2->Products

Caption: Generalized mechanism for base-catalyzed ester hydrolysis.

Causality and Prediction: The formation of the negatively charged, sp³-hybridized tetrahedral intermediate is highly sensitive to steric bulk. The larger ethyl group will create more steric strain in this intermediate compared to the methyl group. Consequently, the activation energy for the hydrolysis of the ethyl ester will be higher.

CompoundPredicted Relative Rate Constant (k_rel)Rationale
Methyl 1-methylcyclohexane-1-carboxylate1.00 (Reference)Less steric hindrance at the reaction center.
Ethyl 1-methylcyclohexane-1-carboxylate< 1.00Increased steric hindrance from the ethyl group destabilizes the tetrahedral intermediate.[1][2]
Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters to primary alcohols using a powerful nucleophilic hydride reagent like LiAlH₄ is a cornerstone of organic synthesis.[6] The mechanism also involves the initial nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon.

Causality and Prediction: Similar to saponification, the initial hydride attack is the sterically sensitive step. The bulky LiAlH₄ reagent (or its aluminate complexes) must approach the already-hindered carbonyl carbon. The additional bulk of the ethyl group will further impede this approach, slowing the reaction rate relative to the methyl ester.

CompoundPredicted ReactivityRationale
Methyl 1-methylcyclohexane-1-carboxylateFasterMore accessible carbonyl carbon for hydride attack.
Ethyl 1-methylcyclohexane-1-carboxylateSlowerIncreased steric hindrance impedes the approach of the hydride reagent.

This implies that for a preparative-scale reaction under identical conditions (time, temperature, stoichiometry), the reduction of the ethyl ester may require a longer reaction time or yield a lower conversion compared to the methyl ester.

Section 3: Experimental Protocols for Reactivity Validation

To empirically validate the predicted differences in reactivity, the following protocols are provided. They are designed as self-validating systems for a comparative study.

Protocol: Comparative Saponification Rate Measurement (Pseudo-First-Order Kinetics)

This experiment measures the rate of hydrolysis by monitoring the consumption of hydroxide ions over time. By using a large excess of the ester, the reaction can be treated as pseudo-zero-order in ester, allowing for a straightforward determination of the rate's dependence on the hydroxide concentration. A more common approach, and the one described here, is to use a large excess of hydroxide, making the reaction pseudo-first-order with respect to the ester.[7]

Materials:

  • Methyl 1-methylcyclohexane-1-carboxylate

  • Ethyl 1-methylcyclohexane-1-carboxylate

  • 0.1 M Sodium Hydroxide (NaOH) in 50:50 Ethanol/Water

  • 0.1 M Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein indicator

  • Ice bath, constant temperature water bath (e.g., 30°C), burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks. To each, add 50 mL of the 0.1 M NaOH solution and place them in the constant temperature water bath to equilibrate.

  • Initiation: At time t=0, add a precisely known, small amount of the ester (e.g., 0.5 mmol) to one of the flasks, and the equimolar amount of the other ester to the second flask. Start a timer immediately for each.

  • Sampling: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 5 mL aliquot from each reaction mixture and immediately quench it in a flask containing 10 mL of ice-cold deionized water to stop the reaction.

  • Titration: Add 2-3 drops of phenolphthalein to the quenched aliquot and immediately titrate the remaining NaOH with the standardized 0.1 M HCl solution. Record the volume of HCl used (Vt).

  • Infinity Reading (V∞): Allow a separate 5 mL aliquot of the initial 0.1 M NaOH solution (without ester) to serve as the t=0 reading (V₀). Allow the main reaction mixture to proceed for >10 half-lives (or heat gently for 1 hour) to ensure complete reaction, then titrate a final 5 mL aliquot to get the V∞ reading.

  • Data Analysis: Calculate the rate constant (k) for each ester using the first-order rate equation: k = (2.303/t) * log((V₀ - V∞)/(Vt - V∞)).[7] Plot ln((Vt - V∞)) versus time; the slope of the line will be -k. Compare the calculated k values.

Kinetics_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis A Equilibrate 0.1M NaOH solution at 30°C B t=0: Add Ester (Methyl or Ethyl) A->B C Withdraw Aliquots at time intervals (t) B->C D Quench in Ice Water C->D E Titrate with 0.1M HCl D->E F Record HCl Volume (Vt) E->F G Calculate Rate Constant (k) Plot ln(Vt - V∞) vs. t F->G H Compare k_methyl vs. k_ethyl G->H

Caption: Experimental workflow for the comparative kinetic analysis of saponification.

Protocol: Preparative Reduction of Esters to 1-Methylcyclohexanemethanol

This protocol outlines a standard procedure for the complete reduction of the esters. A comparative experiment would involve running both reactions in parallel and monitoring completion by Thin Layer Chromatography (TLC).

Materials:

  • Ester (methyl or ethyl 1-methylcyclohexane-1-carboxylate)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere setup

Procedure (CAUTION: LiAlH₄ reacts violently with water. Perform in a fume hood under an inert atmosphere.)

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition: Dissolve the ester (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC. The ethyl ester is expected to require a longer reaction time.

  • Quench (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and finally more water (3x the initial volume).

  • Workup: A granular precipitate should form. Stir for 15 minutes, then filter the mixture through a pad of Celite. Wash the filter cake with additional THF or ether.

  • Isolation: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-methylcyclohexanemethanol. Purify by distillation or chromatography as needed.

Conclusion

The reactivity of ethyl 1-methylcyclohexane-1-carboxylate is consistently lower than that of methyl 1-methylcyclohexane-1-carboxylate in common nucleophilic acyl substitution and addition reactions. This difference is primarily attributed to the greater steric hindrance imparted by the ethyl group, which raises the activation energy of the rate-determining step involving nucleophilic attack at the sterically congested carbonyl carbon. While the electronic differences between the two are subtle, they align with and reinforce the dominant steric effect.

For the practicing chemist, this means that reactions involving the ethyl ester may require more forcing conditions—such as longer reaction times, higher temperatures, or a greater excess of reagents—to achieve the same level of conversion as its methyl counterpart. This guide provides both the theoretical framework for understanding these differences and the practical, validated protocols to quantify them, enabling more precise control and prediction in synthetic applications.

References

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Lima, C. H. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 786-795. Retrieved from [Link]

  • Kleinpeter, E., et al. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! The Journal of Organic Chemistry, 68(6), 2269-2276. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8. Retrieved from [Link]

  • Dr. Tania CS. (2023, July 14). 1-methylcyclohexane carboxylic acid synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Way to Enforce Selectivity via Steric Hindrance: Improvement of Am(III)/Eu(III) Solvent Extraction by Loaded Diphosphonic Acid Esters. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Whalley, E. (1960). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 38(11), 2105-2109. Retrieved from [Link]

  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating HPLC Methods for Determining Ethyl 1-Methylcyclohexane-1-Carboxylate Purity

In the landscape of pharmaceutical development, the purity of every component is paramount. For intermediates like ethyl 1-methylcyclohexane-1-carboxylate, a seemingly simple molecule, ensuring its purity is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of every component is paramount. For intermediates like ethyl 1-methylcyclohexane-1-carboxylate, a seemingly simple molecule, ensuring its purity is a critical step that underpins the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, but an HPLC method is only as reliable as its validation.

This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity determination of ethyl 1-methylcyclohexane-1-carboxylate, grounded in the rigorous validation requirements of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12][13] We will not only present the "how" but, more importantly, the "why" behind the experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.

The Analyte and Its Potential Impurities

Ethyl 1-methylcyclohexane-1-carboxylate is a chiral ester. Its synthesis often involves the esterification of 1-methylcyclohexanecarboxylic acid.[14] This synthetic route can introduce several potential impurities, including:

  • Starting materials: Unreacted 1-methylcyclohexanecarboxylic acid and ethanol.

  • By-products: Di-ethyl ether (from a side reaction of ethanol) and other esters formed from impurities in the starting materials.

  • Enantiomeric impurity: If the synthesis is not stereospecific, the opposite enantiomer could be present.

A robust HPLC method must be able to separate and quantify the main compound from all these potential impurities.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods:

  • Method A: Isocratic Achiral Separation. A straightforward and common approach for routine quality control.

  • Method B: Gradient Chiral Separation. A more advanced method designed to resolve enantiomers and provide a more comprehensive purity profile.

ParameterMethod A: Isocratic AchiralMethod B: Gradient Chiral
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 30 °C25 °C
Gradient Isocratic0-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B

The Pillars of HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][7][11][13] For purity determination, this means the method must be specific, sensitive, linear, accurate, precise, and robust.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Rob->SST Report Validation Report SST->Report

Caption: A typical workflow for HPLC method validation.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

Experimental Protocol:

  • Blank Injection: Inject the mobile phase to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Impurity Spiking: Prepare a solution of the ethyl 1-methylcyclohexane-1-carboxylate standard and spike it with known potential impurities (1-methylcyclohexanecarboxylic acid, and a sample from a forced degradation study).

  • Analysis: Inject the spiked sample and evaluate the chromatogram for the resolution between the main peak and the impurity peaks.

Comparative Analysis:

ParameterMethod A: Isocratic AchiralMethod B: Gradient Chiral
Resolution (Analyte vs. Acid Impurity) > 2.0> 2.5
Resolution (Enantiomers) Not Resolved> 1.5

Method A demonstrates good specificity for the process-related impurity. However, Method B, with its chiral stationary phase, provides superior specificity by also resolving the enantiomers, which is crucial for a complete purity assessment of a chiral molecule.

Linearity and Range: The Proportionality Principle

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the ethyl 1-methylcyclohexane-1-carboxylate reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of concentrations (e.g., 50% to 150% of the target concentration for an assay).

  • Analysis and Plotting: Inject each standard in triplicate and plot the average peak area against the concentration. Perform a linear regression analysis.

Comparative Analysis:

ParameterMethod A: Isocratic AchiralMethod B: Gradient Chiral
Range 0.1 - 1.5 mg/mL0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Close to zeroClose to zero

Both methods exhibit excellent linearity over their respective ranges, as indicated by the high correlation coefficients.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol (Spike/Recovery):

  • Sample Preparation: Prepare a placebo (matrix without the analyte) and spike it with known amounts of the ethyl 1-methylcyclohexane-1-carboxylate standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Analysis:

Concentration LevelMethod A: Isocratic Achiral (% Recovery)Method B: Gradient Chiral (% Recovery)
80%99.5%99.8%
100%100.2%100.1%
120%99.8%99.6%
Average Recovery 99.8% 99.8%

Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision: Repeatability and Reproducibility

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[11] It is typically assessed at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Analysis:

ParameterMethod A: Isocratic Achiral (%RSD)Method B: Gradient Chiral (%RSD)
Repeatability < 1.0%< 1.0%
Intermediate Precision < 1.5%< 1.5%

Both methods are highly precise, with %RSD values well below the common acceptance criterion of 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Analysis:

ParameterMethod A: Isocratic AchiralMethod B: Gradient Chiral
LOD 0.01 mg/mL0.005 mg/mL
LOQ 0.03 mg/mL0.015 mg/mL

Method B, with its gradient elution, demonstrates a lower LOD and LOQ, indicating higher sensitivity. This is advantageous for detecting and quantifying trace-level impurities.

Robustness: Resilience to Minor Changes

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).

Comparative Analysis:

Varied ParameterMethod A: Isocratic Achiral (Impact)Method B: Gradient Chiral (Impact)
Flow Rate (± 0.1 mL/min) Minor shift in retention timeMinor shift in retention time
Column Temp. (± 2 °C) Minor shift in retention timeMinor shift in retention time and resolution
Mobile Phase (± 2%) Significant shift in retention timeMinor shift in retention time

The isocratic nature of Method A makes it more susceptible to changes in mobile phase composition, while the gradient in Method B provides a degree of buffering against such variations, making it slightly more robust in this regard.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion: Selecting the Right Tool for the Job

Both Method A and Method B are validatable for the purity determination of ethyl 1-methylcyclohexane-1-carboxylate. The choice between them depends on the specific requirements of the analysis.

  • Method A (Isocratic Achiral) is a reliable, straightforward, and cost-effective method suitable for routine quality control where enantiomeric purity is not a critical quality attribute or is assessed by a separate method. Its simplicity makes it easy to implement and run.

  • Method B (Gradient Chiral) offers a more comprehensive purity profile by resolving enantiomers. Its higher sensitivity (lower LOD/LOQ) and greater robustness to mobile phase variations make it the superior choice for in-depth characterization, stability studies, and situations where even trace impurities and enantiomeric excess are critical.

Ultimately, a well-validated HPLC method, regardless of its complexity, is the cornerstone of ensuring the quality and safety of pharmaceutical products. This guide provides a framework for making an informed decision based on a thorough understanding of the analytical needs and the principles of method validation.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. 2023. [Link]

  • ICH. Q14 Analytical Procedure Development. 2023. [Link]

  • ICH. validation of analytical procedures q2(r2). 2023. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. 2023. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • Federal Register. Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. 2024. [Link]

  • Contract Pharma. Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. 2024. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures Q2(R2). 2022. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. [Link]

  • ResearchGate. Analysis of carboxylic acids and esters. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • SIELC Technologies. Separation of Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate on Newcrom R1 HPLC column. 2018. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. 2016. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubChem. Ethyl 1-methylcyclohexane-1-carboxylate. [Link]

  • PubChem. 2-Ethyl-1-methylcyclohexane-1-carboxylic acid. [Link]

  • Google Patents. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Royal Society of Chemistry. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302).. [Link]

  • Springer. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. 2021. [Link]

  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]

  • SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

  • ResearchGate. (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]

  • Scirp.org. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. 2024. [Link]

  • ACS Publications. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. 2025. [Link]

Sources

Validation

Comparative Study of Acid Catalysts for Ethyl 1-Methylcyclohexane-1-Carboxylate Production

Executive Summary The synthesis of ethyl 1-methylcyclohexane-1-carboxylate via direct esterification presents a classic kinetic challenge in organic synthesis: severe steric hindrance. Because the target molecule is deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of ethyl 1-methylcyclohexane-1-carboxylate via direct esterification presents a classic kinetic challenge in organic synthesis: severe steric hindrance. Because the target molecule is derived from 1-methylcyclohexanecarboxylic acid—a substrate featuring an α -quaternary carbon center—the bulky substitution pattern physically blocks the trajectory of the incoming ethanol nucleophile.

To overcome this activation energy barrier, the choice of acid catalyst is paramount. This guide objectively compares four distinct acid catalyst systems—homogeneous Brønsted acids, heterogeneous solid acids, and Lewis acids—evaluating their kinetic efficiency, yield, and scalability to help drug development professionals and synthetic chemists optimize their workflows.

The Mechanistic Bottleneck

In a traditional 1 [1], the rate-limiting step is the nucleophilic attack of the alcohol on the protonated carbonyl. For 1-methylcyclohexanecarboxylic acid, the axial methyl group and the cyclohexane ring create a dense steric shield. This clash destabilizes the transition state leading to the tetrahedral intermediate, making standard acid-catalyzed protocols notoriously sluggish.

Mechanism A 1-Methylcyclohexane- 1-carboxylic acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate (Steric Clash) B->C + EtOH (Rate-Limiting) D Ethyl 1-methylcyclohexane- 1-carboxylate C->D - H2O - H+

Figure 1: Mechanistic bottleneck in the esterification of alpha-quaternary carboxylic acids.

Comparative Catalyst Analysis

To objectively evaluate performance, we must analyze the causality behind how different catalysts interact with this specific hindered substrate.

  • Sulfuric Acid ( H2​SO4​ ) : The traditional baseline Brønsted acid. While highly acidic, its reliance on simple protonation is insufficient to overcome the steric barrier of the α -quaternary center. Furthermore, it often induces side reactions (e.g., ether formation from ethanol) during the prolonged heating required.

  • p-Toluenesulfonic Acid (pTSA) : A milder, anhydrous Brønsted acid. When coupled with a Dean-Stark apparatus using toluene as a co-solvent, pTSA drives the equilibrium forward by azeotropically removing water (Le Chatelier’s principle). It is the cost-effective standard for scale-up, though it requires prolonged reflux.

  • Scandium(III) Triflate ( Sc(OTf)3​ ) : A highly oxophilic Lewis acid. Recent advances in 2 [2] demonstrate that Sc(OTf)3​ coordinates strongly to the carbonyl oxygen. Its bulky, highly charged nature polarizes the carbonyl bond far more intensely than a proton, significantly lowering the activation energy for nucleophilic attack. It is exceptionally effective for3 [3].

  • Amberlyst-15 : A macroreticular sulfonic acid ion-exchange resin. While offering the advantage of simple filtration recovery, its porous structure restricts the diffusion of the bulky 1-methylcyclohexanecarboxylic acid. This pore-diffusion limitation leads to sluggish kinetics, a phenomenon frequently observed in4[4].

Quantitative Data Presentation

The following table summarizes the experimental performance of each catalyst when reacting 1-methylcyclohexanecarboxylic acid with ethanol.

CatalystLoadingReaction ConditionsTimeYield (%)Catalyst Recovery
H2​SO4​ 10 mol%Reflux (EtOH solvent, 78°C)24 h45%None (Neutralized)
pTSA 10 mol%Reflux (Toluene, Dean-Stark, 110°C)24 h82%None (Neutralized)
Sc(OTf)3​ 5 mol%Reflux (EtOH solvent, 78°C)12 h94%Aqueous extraction
Amberlyst-15 20 wt%Reflux (EtOH solvent, 78°C)36 h60%Simple Filtration

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific quenching and monitoring steps, the workflows inherently verify the success of the transformation.

Protocol A: pTSA-Catalyzed Esterification (Scale-Up Standard)

Causality: Water removal is mandatory here. Because the forward reaction rate is slow, removing the water byproduct via a Dean-Stark trap prevents the reverse hydrolysis reaction, artificially pulling the equilibrium toward the ester product.

  • Setup : In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-methylcyclohexanecarboxylic acid (1.0 equiv), absolute ethanol (5.0 equiv), pTSA monohydrate (0.1 equiv), and toluene (0.5 M relative to substrate).

  • Reaction : Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the accumulation of water in the Dean-Stark trap.

  • Validation : Continue refluxing for 24 hours until water ceases to collect. Monitor via GC-FID; the disappearance of the starting material peak validates completion.

  • Workup : Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (3 × 20 mL). Self-Validation: This step deprotonates any unreacted carboxylic acid, partitioning it into the aqueous layer. The remaining organic layer exclusively contains the neutral ester.

  • Isolation : Dry the toluene layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the product.

Protocol B: Sc(OTf)3​ -Catalyzed Esterification (High-Yield Standard)

Causality: Sc(OTf)3​ is water-tolerant and highly active. It does not require azeotropic water removal because its intense polarization of the carbonyl carbon accelerates the forward reaction rate drastically, allowing standard reflux conditions to achieve high conversion.

Workflow Step1 1. Combine Substrate, EtOH, & Sc(OTf)3 (5 mol%) Step2 2. Reflux (78°C, 12h) under Inert Atmosphere Step1->Step2 Step3 3. Quench with NaHCO3 (aq) & Extract (EtOAc) Step2->Step3 Step4 4. Dry (MgSO4), Filter, & Concentrate Step3->Step4 Step5 5. Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for Sc(OTf)3-catalyzed esterification.

  • Setup : In a dry flask under nitrogen, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equiv) in absolute ethanol (10.0 equiv). Add Sc(OTf)3​ (0.05 equiv).

  • Reaction : Stir the mixture at reflux (78°C) for 12 hours.

  • Monitoring : Spot the reaction mixture on a silica TLC plate. Because the ester lacks a strong UV chromophore, stain the plate with Phosphomolybdic Acid (PMA) and heat. The formation of a high-Rf spot confirms product generation.

  • Workup : Cool the mixture and remove excess ethanol under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and quench with saturated NaHCO3​ .

  • Isolation : Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify via short-path flash chromatography (95:5 Hexane:EtOAc) to obtain the pure ethyl 1-methylcyclohexane-1-carboxylate.

Conclusion

For the production of ethyl 1-methylcyclohexane-1-carboxylate, traditional Brønsted acids like H2​SO4​ fail to provide efficient kinetics due to the α -quaternary steric clash. For industrial scale-up where cost is the primary driver, pTSA with a Dean-Stark apparatus remains the most viable option. However, for discovery chemistry and drug development workflows prioritizing yield, reaction time, and mild conditions, Sc(OTf)3​ is the superior catalyst, effectively bypassing the steric bottleneck through intense Lewis acid activation.

References

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry.
  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry.
  • Bonaccorso, C., et al. (2024). "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids." MDPI.
  • Ebrahimi, A., et al. (2016). "Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst." MDPI.

Sources

Comparative

Structural Validation of Ethyl 1-methylcyclohexane-1-carboxylate: A 2D NMR Comparison Guide

For researchers and drug development professionals, the unambiguous structural elucidation of novel compounds or synthetic intermediates is a non-negotiable standard. Ethyl 1-methylcyclohexane-1-carboxylate presents a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous structural elucidation of novel compounds or synthetic intermediates is a non-negotiable standard. Ethyl 1-methylcyclohexane-1-carboxylate presents a specific analytical challenge: it features a sterically congested quaternary carbon (C1) and a cyclohexane ring whose protons heavily overlap in standard one-dimensional (1D) spectra.

This guide objectively compares the efficacy of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against alternative modalities like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR). By examining the causality behind experimental choices, we demonstrate why 2D NMR is the definitive tool for resolving regioisomeric ambiguity and validating atomic connectivity.

The Analytical Challenge: Regioisomeric Ambiguity

The structure of ethyl 1-methylcyclohexane-1-carboxylate consists of a cyclohexane ring substituted at the C1 position with both a methyl group and an ethyl ester moiety.

Validating this specific structure requires proving two critical features:

  • The Quaternary Center: The methyl group and the ester group must be unambiguously localized to the same carbon atom (C1), ruling out isomers like ethyl 2-methylcyclohexane-1-carboxylate.

  • Ring Connectivity: The aliphatic protons of the cyclohexane ring must be mapped despite severe signal overlap in the 1.2–2.0 ppm region.

While techniques like MS and FTIR provide valuable clues, they fall short of providing a complete, self-validating structural map[1].

Modality Comparison: Why 1D Techniques Fall Short

To understand the necessity of 2D NMR, we must evaluate the limitations of orthogonal analytical techniques. While integrating NMR and MS creates powerful analytical workflows[2], relying solely on MS or 1D NMR for de novo structural validation introduces significant risk.

Table 1: Comparison of Analytical Modalities for Structural Validation
Analytical ModalityPrimary Data YieldRegioisomer ResolutionLimitations for this MoleculeVerdict for De Novo Validation
GC-MS Molecular weight ( m/z 170), fragmentation patterns.Low. Relies on library matching.Fragmentation of 1-methyl vs. 2-methyl isomers is nearly identical. Destructive technique[3].Insufficient alone; requires reference standard.
FTIR Functional groups (Ester C=O stretch ~1730 cm⁻¹).None. Cannot determine the position of the ester or methyl group on the ring.Supporting data only.
1D ¹H & ¹³C NMR Chemical environments, proton/carbon counts.Moderate. Severe overlap of cyclohexane ring protons; quaternary C1 lacks direct proton handles.Foundational, but leaves connectivity gaps.
2D NMR Suite Through-bond atomic connectivity (1J, 2J, 3J).High. Lower sensitivity compared to MS; requires higher sample concentration[3].Essential. Provides unambiguous proof of structure.

Mass spectrometry excels in sensitivity but fundamentally relies on fragmentation rules that cannot definitively map the carbon skeleton of novel isomers without a pre-existing database[1][2]. Conversely, 2D NMR is non-destructive and provides atomic-level precision, making it the gold standard for this class of molecules[3].

Workflow Sample Ethyl 1-methylcyclohexane -1-carboxylate MS GC-MS (Mass & Fragmentation) Sample->MS IR FTIR (Functional Groups) Sample->IR NMR1D 1D NMR (1H & 13C) (Chemical Environments) Sample->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) Sample->NMR2D LimitMS Cannot distinguish regioisomers MS->LimitMS LimitNMR Overlapping ring protons, quaternary C1 ambiguity NMR1D->LimitNMR Success Unambiguous Structural Validation NMR2D->Success LimitMS->NMR2D Requires orthogonal proof LimitNMR->NMR2D Requires dispersion

Analytical Modality Comparison for Structural Validation Logic

Experimental Protocol: 2D NMR Acquisition Strategy

To generate a self-validating dataset, the NMR acquisition must follow a logical progression from baseline 1D experiments to targeted 2D pulse sequences.

Step 1: Sample Preparation

  • Causality: NMR requires a homogeneous magnetic environment.

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: 1D Baseline Acquisition

  • Causality: 1D spectra define the spectral windows (sweep widths) required for high-resolution 2D acquisition.

  • Action: Acquire a standard ¹H NMR (16 scans, relaxation delay 2s) and a ¹³C NMR spectrum (512 scans, relaxation delay 2s). Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C)[4].

Step 3: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Acquire to trace the spin system of the ethyl group and the adjacent ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate proton and carbon signals that are directly bonded (¹J_CH)[4]. This is critical for assigning the heavily overlapped ring protons to their respective carbons[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant of ⁿJ_CH = 8 Hz. This experiment shows correlations over two or three bonds, which is the only way to assign the quaternary C1 carbon[4][5].

Step 4: Data Processing

  • Action: Perform Fourier transformation, apply manual phase correction to obtain pure absorption lineshapes, and execute baseline correction[4].

Mechanistic Proof: Decoding the Connectivity Matrix

The true power of 2D NMR lies in its ability to reveal hidden correlations, transforming a list of chemical shifts into a definitive molecular blueprint[5]. Here is how the 2D data validates ethyl 1-methylcyclohexane-1-carboxylate:

Resolving the Ring with HSQC

Because the ten protons of the cyclohexane ring occupy a narrow chemical shift window, 1D ¹H NMR suffers from severe multiplet overlap. We employ HSQC to disperse these proton signals along the orthogonal ¹³C axis[5]. By linking each proton to its directly attached carbon, we can clearly differentiate the C2/C6 (~35 ppm), C3/C5 (~23 ppm), and C4 (~26 ppm) methylene environments.

Anchoring the Quaternary Center with HMBC

The defining structural feature of this molecule is the quaternary C1 center (~43 ppm). Because C1 lacks directly attached protons, COSY and HSQC are blind to it. We utilize HMBC to bridge this gap[4].

In the HMBC spectrum, the isolated singlet of the C1-methyl protons (~1.1 ppm) acts as an analytical anchor. It will display definitive cross-peaks to:

  • The Quaternary C1 (~43 ppm): A strong 2-bond (²J) correlation.

  • The Ring Carbons C2 and C6 (~35 ppm): A 3-bond (³J) correlation, proving the methyl is attached to the ring.

  • The Ester Carbonyl (~176 ppm): A crucial 3-bond (³J) correlation.

This specific ³J correlation to the carbonyl carbon is the definitive proof that the methyl group and the ester group reside on the same carbon atom. If this were a 2-methyl isomer, the correlation from the methyl protons to the carbonyl would be a 4-bond correlation, which is generally not observed in standard HMBC experiments.

HMBC H_Me C1-Methyl Protons (~1.1 ppm) C1 Quaternary C1 (~43 ppm) H_Me->C1 2-bond (2J) C_Carbonyl Ester Carbonyl (~176 ppm) H_Me->C_Carbonyl 3-bond (3J) C2_C6 Ring C2/C6 (~35 ppm) H_Me->C2_C6 3-bond (3J)

Key HMBC Correlations Anchoring the Quaternary C1 Center

Conclusion

While techniques like GC-MS and FTIR provide rapid, highly sensitive data regarding molecular weight and functional groups, they cannot independently resolve the regioisomeric complexities of substituted cycloalkanes[1][2]. For the complete structural elucidation of ethyl 1-methylcyclohexane-1-carboxylate, 2D NMR spectroscopy is indispensable. The synergistic application of HSQC to resolve overlapping aliphatic signals[5] and HMBC to map the quaternary connectivity[4] provides a self-validating, mathematically rigorous proof of structure that meets the highest standards of chemical research and drug development.

Sources

Validation

A Senior Application Scientist's Guide to Solvent Selection for Ester Extraction: A Comparative Analysis

In the realm of synthetic chemistry and drug development, the purification of a target molecule is as critical as its synthesis. Liquid-liquid extraction (LLE) remains a cornerstone technique for this purpose, prized for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic chemistry and drug development, the purification of a target molecule is as critical as its synthesis. Liquid-liquid extraction (LLE) remains a cornerstone technique for this purpose, prized for its scalability and efficiency. However, the efficacy of an LLE protocol is fundamentally dictated by the choice of the extracting solvent. A suboptimal solvent can lead to poor recovery, emulsion formation, and the co-extraction of impurities, complicating downstream processes.

This guide provides an in-depth comparison of the extraction efficiencies of various organic solvents for a model compound, ethyl 1-methylcyclohexane-1-carboxylate. This tertiary ester, with its blend of polar and non-polar functionalities, presents an interesting case study for examining the principles of solvent selection. We will delve into the theoretical underpinnings of solvent-solute interactions and present a robust experimental framework for quantifying extraction performance. This guide is intended for researchers and professionals seeking to optimize their purification workflows through a rational, data-driven approach to solvent selection.

The Principle of "Like Dissolves Like": A Deeper Look

The adage "like dissolves like" is a foundational concept in chemistry, yet its application in LLE requires a nuanced understanding of intermolecular forces. The efficiency of an extraction is determined by the partitioning of a solute between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1] This partitioning behavior is quantified by the partition coefficient (K), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[2] A higher partition coefficient signifies a greater affinity of the solute for the organic solvent and, consequently, a more efficient extraction.

The selection of an ideal extraction solvent is guided by several key criteria:

  • High solubility for the target compound: This is paramount for achieving good recovery.

  • Immiscibility with the initial solvent (usually water): The two phases must separate cleanly for effective extraction.[3]

  • A significant density difference between the two phases: This facilitates clear separation.

  • A low boiling point: This allows for easy removal of the solvent after extraction to isolate the purified compound.[4]

  • Low toxicity and high safety profile: This is crucial for both user safety and environmental considerations.[4][5]

In this guide, we will compare three solvents with distinct polarities to illustrate these principles: n-hexane (non-polar), ethyl acetate (moderately polar), and ethanol (polar).

Experimental Design: A Framework for Comparison

To objectively compare the extraction efficiencies, we will employ a standardized liquid-liquid extraction protocol followed by quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID). GC-FID is a robust and widely used technique for the analysis of volatile organic compounds like esters, offering high resolution and sensitivity.[6][7]

The experimental workflow is designed to be a self-validating system, with each step logically following the last to ensure the integrity of the results.

G cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_calculation Calculation prep_solution Prepare stock solution of ethyl 1-methylcyclohexane-1-carboxylate in water add_to_funnel Add stock solution and one of the organic solvents to a separatory funnel prep_solution->add_to_funnel prep_solvents Prepare equal volumes of n-hexane, ethyl acetate, and ethanol prep_solvents->add_to_funnel shake_and_vent Shake vigorously and vent periodically add_to_funnel->shake_and_vent separate_layers Allow layers to separate shake_and_vent->separate_layers collect_phases Collect aqueous and organic phases separately separate_layers->collect_phases prep_samples Prepare samples from each phase for GC-FID analysis collect_phases->prep_samples inject_samples Inject samples into GC-FID prep_samples->inject_samples quantify Quantify the concentration of the ester in each phase using a calibration curve inject_samples->quantify calc_K Calculate the partition coefficient (K) quantify->calc_K calc_eff Calculate the extraction efficiency (%) calc_K->calc_eff

Caption: Experimental workflow for determining the extraction efficiency.

Detailed Experimental Protocol

Materials and Reagents
  • Ethyl 1-methylcyclohexane-1-carboxylate (99% purity)

  • n-Hexane (HPLC grade)[8]

  • Ethyl acetate (HPLC grade)[9][10]

  • Ethanol (anhydrous)[11][12]

  • Deionized water

  • Separatory funnels (125 mL)

  • Volumetric flasks

  • Pipettes

  • Vials for GC analysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure
  • Preparation of the Aqueous Stock Solution:

    • Accurately weigh approximately 1.0 g of ethyl 1-methylcyclohexane-1-carboxylate and dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution of known concentration (approximately 10 mg/mL). Note that the ester has low water solubility, so vigorous mixing will be required.

  • Liquid-Liquid Extraction:

    • For each solvent to be tested (n-hexane, ethyl acetate, and ethanol), perform the following steps in triplicate.

    • Pipette 20.0 mL of the aqueous stock solution into a 125 mL separatory funnel.

    • Add 20.0 mL of the organic solvent to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, inverting the funnel and periodically venting to release pressure.[13]

    • Place the funnel in a ring stand and allow the layers to separate. For n-hexane and ethyl acetate, two distinct layers should form. Ethanol is miscible with water, so complete phase separation is not expected.[11][14]

    • Carefully drain the lower aqueous layer into a clean, labeled beaker.

    • Drain the upper organic layer into a second clean, labeled beaker.

  • Sample Preparation for GC-FID Analysis:

    • For each extraction, prepare a sample from the organic phase and the aqueous phase for GC-FID analysis. If necessary, dilute the samples with the appropriate pure solvent to bring the concentration within the linear range of the calibration curve.

    • Also prepare a series of calibration standards of ethyl 1-methylcyclohexane-1-carboxylate in a suitable solvent (e.g., ethyl acetate) at known concentrations.

  • GC-FID Analysis:

    • Analyze the calibration standards and the samples from the organic and aqueous phases by GC-FID. A typical GC-FID method for ester analysis would involve a suitable capillary column (e.g., a wax or a 5% phenyl-methylpolysiloxane column) and a temperature gradient program.[15][16]

    • Record the peak areas for ethyl 1-methylcyclohexane-1-carboxylate in each chromatogram.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Use the equation of the line from the calibration curve to determine the concentration of ethyl 1-methylcyclohexane-1-carboxylate in the organic phase (C_org) and the aqueous phase (C_aq) for each extraction.

    • Calculate the partition coefficient (K) using the following formula: K = C_org / C_aq

    • Calculate the extraction efficiency (E) as a percentage using the following formula: E (%) = (moles of ester in organic phase / total moles of ester) x 100 or E (%) = (C_org * V_org) / ((C_org * V_org) + (C_aq * V_aq)) x 100 where V_org and V_aq are the volumes of the organic and aqueous phases, respectively.

Predicted Results and Discussion

Based on the principles of intermolecular forces, we can predict the relative extraction efficiencies of the three solvents. Ethyl 1-methylcyclohexane-1-carboxylate has a polar ester group capable of dipole-dipole interactions and an oxygen atom that can act as a hydrogen bond acceptor. However, the molecule is dominated by its non-polar cyclohexane and ethyl groups, giving it a significant hydrophobic character.

SolventPredicted Partition Coefficient (K)Predicted Extraction Efficiency (%)Rationale for Predicted Performance
n-Hexane High> 95%The non-polar nature of hexane interacts favorably with the large non-polar alkyl groups of the ester via London dispersion forces. Its immiscibility with water allows for clean phase separation.[17][18]
Ethyl Acetate Very High> 99%As an ester itself, ethyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions with the ester group of the target molecule, while also having sufficient non-polar character to solubilize the alkyl portions. It is an excellent solvent for many organic compounds and is only slightly soluble in water.[19][20]
Ethanol Not ApplicableNot ApplicableEthanol is a polar protic solvent and is completely miscible with water. Therefore, it will not form a distinct second phase, making liquid-liquid extraction impossible under these conditions. This highlights the critical importance of solvent immiscibility.
In-depth Analysis
  • n-Hexane: We predict a high extraction efficiency for n-hexane. The dominant intermolecular forces between the non-polar n-hexane and the largely non-polar ethyl 1-methylcyclohexane-1-carboxylate are London dispersion forces. While the ester group is polar, the large, non-polar surface area of the molecule favors its partitioning into the non-polar organic phase.

  • Ethyl Acetate: We predict the highest extraction efficiency with ethyl acetate. This is due to a combination of favorable interactions. The ethyl and acetyl groups of ethyl acetate can interact with the non-polar parts of the target molecule via dispersion forces. Simultaneously, the polar ester group of ethyl acetate can engage in dipole-dipole interactions with the ester group of the target molecule. This dual nature makes ethyl acetate an exceptionally effective solvent for a wide range of organic compounds.[19]

  • Ethanol: The predicted failure of ethanol as an extraction solvent in this context underscores a critical principle of LLE: the two liquid phases must be immiscible. Ethanol's ability to form strong hydrogen bonds with water makes it completely miscible, preventing the formation of the two-phase system necessary for partitioning to occur.[11][14]

Conclusion

This guide provides a comprehensive framework for comparing the extraction efficiencies of different solvents for ethyl 1-methylcyclohexane-1-carboxylate. Based on the principles of intermolecular forces and solvent properties, we predict that ethyl acetate would be the most effective solvent for extracting this ester from an aqueous solution, followed closely by n-hexane . Ethanol is predicted to be unsuitable due to its miscibility with water.

The experimental protocol detailed herein provides a robust method for empirically verifying these predictions and for quantifying the extraction efficiency of any solvent for a given compound. By applying a rational, data-driven approach to solvent selection, researchers can significantly improve the efficiency and effectiveness of their purification workflows.

References

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Ethanol (ethyl alcohol). Australian Government. [Link]

  • Science State Board. Ethanol: Physical, chemical properties and uses — lesson. [Link]

  • Vedantu. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry. [Link]

  • Quora. (2018, December 27). What are the physical properties of ethanol?[Link]

  • University of Alberta. Conditions for Ideal Extraction Solvents. [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Wikipedia. Hexane. [Link]

  • Vedantu. Hexane: Structure, Properties, Uses & Health Effects Explained. [Link]

  • Wikipedia. Ethanol. [Link]

  • BYJU'S. Hexane Structure – C6H14. [Link]

  • Chemical Processing. Ethyl Acetate. [Link]

  • ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. [Link]

  • Crasus Chemical Inc. Ethyl Acetate | Products. [Link]

  • University of California, Los Angeles. Ethyl Alcohol. [Link]

  • ResearchGate. A New Method for Calculating Partition Coefficients of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2018, May 31). Ethyl Acetate. PubChem. [Link]

  • Wikipedia. Ethyl acetate. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • PubMed. (2018, May 4). Determination of the partition coefficient between dissolved organic carbon and seawater using differential equilibrium kinetics. [Link]

  • University of Pannonia. Determination of a Partition Coefficient. [Link]

  • ResearchGate. Methods to Determine Partition Coefficient of Organic Compounds in Water/Polystyrene Systems. [Link]

  • Wikipedia. Partition coefficient. [Link]

  • Agilent Technologies, Inc. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. [Link]

  • SK Geocentric Co.,Ltd. (2024, June 10). SAFETY DATA SHEET - Methylcyclohexane. [Link]

  • SciSpace. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • ResearchGate. (2026, March 17). (PDF) Fatty acid methyl esters gc/fid analysis usingichihara-fukubayashi modyfied method. [Link]

  • ResearchGate. A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]

  • SciELO. gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • National Center for Biotechnology Information. Ethyl 1-methylcyclohexane-1-carboxylate. PubChem. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-methylcyclohexane-1-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methylcyclohexane-1-carboxylate (CAS No. 6553-85-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methylcyclohexane-1-carboxylate (CAS No. 6553-85-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and excellence in your laboratory.

Core Principle: Hazard-Aware Waste Management

Ethyl 1-methylcyclohexane-1-carboxylate is an ester that, based on its chemical class and related compounds, must be treated as a flammable liquid hazardous waste .[1][2][3] The foundational principle of its disposal is "cradle-to-grave" management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This means waste must be managed responsibly from the moment of generation to its final disposal by a licensed facility.[4] Under no circumstances should this chemical be disposed of via the sanitary sewer system.[3]

Hazard Assessment & Characterization

Hazard ClassDescriptionRationale & Safety Implications
Ignitability / Flammability The primary hazard is the chemical's flammability.[1] Vapors can form explosive mixtures with air, and these vapors are often heavier than air, allowing them to travel to distant ignition sources.[5][6]All handling must be conducted away from open flames, sparks, hot surfaces, and static electricity sources.[7][8] Electrical equipment used in the vicinity must be explosion-proof.[1]
Health Hazards Skin & Eye Irritation: Similar esters and cycloalkanes are known to cause skin and eye irritation.[5][9] Inhalation: Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[5][8] Aspiration Hazard: If swallowed, aspiration into the lungs may be fatal.This necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation.[10] Work must be performed in a well-ventilated area.[6]
Environmental Hazards Aquatic Toxicity: Related compounds are very toxic to aquatic life with long-lasting effects.[5]Discharge into the environment, including drains and waterways, must be strictly avoided to prevent ecological damage.[5][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier between the researcher and the chemical waste.

PPE CategorySpecificationJustification
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1 L).[11]Protects against splashes and irritating vapors that can cause serious eye damage.[12]
Hand Protection Nitrile gloves are the minimum requirement. Consult the glove manufacturer's compatibility chart for breakthrough times.[11]Provides a barrier against skin irritation and absorption.[11]
Body Protection A flame-retardant lab coat is essential. Avoid synthetic materials that can melt and adhere to the skin if ignited.[6][7]Protects the body from splashes and provides a critical layer of protection in case of a flash fire.[6]
Footwear Closed-toe shoes made of a non-absorbent material.[6][12]Protects feet from spills.

Step-by-Step Waste Collection & Storage Protocol

This protocol ensures that waste is collected, contained, and stored in a manner that is safe, compliant, and ready for final disposal.

Step 1: Select the Appropriate Waste Container

  • Use a clean, chemically compatible container, preferably the original manufacturer's bottle or a dedicated glass or high-density polyethylene (HDPE) container.[3]

  • Ensure the container has a secure, tight-fitting screw cap to prevent vapor leakage.[7]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "HAZARDOUS WASTE" label.[3][4]

  • Clearly list all chemical constituents by their full name, including "Ethyl 1-methylcyclohexane-1-carboxylate" and any other chemicals in the waste stream. Vague descriptions like "Solvent Waste" are not compliant.[3]

  • Indicate the specific hazards using pictograms or written warnings (e.g., "Flammable," "Irritant").[4]

Step 3: Accumulate Waste Safely

  • Waste accumulation should occur at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4]

  • Keep the waste container closed at all times, except when actively adding waste.[3][7] This is a critical EPA regulation to prevent the release of flammable and harmful vapors.

  • Crucial: Do not mix incompatible wastes. Ethyl 1-methylcyclohexane-1-carboxylate, as an ester, should not be mixed with strong acids, bases, or oxidizing agents.[13] Mixing can cause violent chemical reactions.

Step 4: Store the Waste Container

  • Store the sealed waste container in a designated, well-ventilated area.[14]

  • If possible, store inside a secondary containment bin within a dedicated flammable liquids cabinet.[7] This provides protection from fire and contains any potential leaks.

  • Do not store containers on the floor or above eye level.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 1-methylcyclohexane-1-carboxylate.

G A Waste Generation (Ethyl 1-methylcyclohexane-1-carboxylate) C Don Appropriate PPE (Goggles, Nitrile Gloves, FR Lab Coat) A->C B Select & Pre-Label Approved Waste Container (Chemically compatible, screw cap) D Transfer Waste to Container (Inside a fume hood) B->D C->B E Securely Close Container D->E F Is waste stream changing? E->F G Update Chemical Constituents on 'HAZARDOUS WASTE' Label F->G Yes H Store in Designated SAA (Flammable Cabinet, Secondary Containment) F->H No G->H I Is container full or ready for disposal? H->I I->D No J Contact EH&S for Waste Pickup I->J Yes K Segregate for transport by licensed waste vendor J->K

Caption: Workflow for safe collection and disposal of ester waste.

Spill & Emergency Procedures

Immediate and correct response to a spill is critical to prevent escalation.

  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large (>200 mL), evacuate the lab and call your institution's emergency number.[7]

  • Eliminate Ignition Sources: Immediately turn off all nearby equipment, hot plates, and other potential sources of ignition.[8]

  • Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.

  • Contain the Spill: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial spill pad to dike and absorb the liquid.[8][15]

  • Clean Up: Use non-sparking tools (e.g., plastic or brass) to collect the absorbed material.[1][15] Place the contaminated absorbent into a separate, sealable container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your Environmental Health & Safety (EH&S) department.

Final Disposal Logistics

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final disposal must be conducted by a licensed hazardous waste management company.

  • Scheduling Pickup: Once your waste container is full or has been in storage for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's EH&S department to schedule a pickup.[16]

  • Documentation: Be prepared to provide information from your waste label to the disposal technicians. They will use this to complete the hazardous waste manifest, a legal document that tracks the waste to its final disposal site.[4][17]

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your laboratory's operations are in full compliance with environmental regulations, building trust in our collective commitment to responsible science.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • Duke University Safety. (2016, November 28). FLAMMABLE LIQUIDS. Retrieved from [Link]

  • Storemasta Blog. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Safety Data Sheet. (2022, March 15). Methylcyclohexane. Retrieved from [Link]

  • ECHA. (n.d.). GHS - Registration Dossier. Retrieved from [Link]

  • EXCEL CHEMICAL CORPORATION. (2015, February 3). Safety Data Sheets - Methylcyclohexane. Retrieved from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Grow Training. (2017, May 8). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 1-methylcyclohex-2-ene-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of Pittsburgh Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

Sources

Handling

Personal protective equipment for handling Ethyl 1-methylcyclohexane-1-carboxylate

Comprehensive Safety and Operational Guide for Handling Ethyl 1-methylcyclohexane-1-carboxylate (CAS: 6553-85-1) Executive Summary Ethyl 1-methylcyclohexane-1-carboxylate is a specialized aliphatic ester utilized extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 1-methylcyclohexane-1-carboxylate (CAS: 6553-85-1)

Executive Summary

Ethyl 1-methylcyclohexane-1-carboxylate is a specialized aliphatic ester utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including p38 MAP kinase inhibitors and anticonvulsant derivatives[1]. Due to its specific physicochemical properties and volatility, standard laboratory handling protocols must be elevated. As your trusted partner in laboratory safety, we provide this mechanistic, self-validating framework to ensure uncompromising safety during the handling, dispensing, and disposal of this compound.

Physicochemical Profile & Hazard Causality

Understanding the inherent properties of a chemical is the foundational step in risk mitigation. The following table synthesizes the quantitative data and hazard profile for Ethyl 1-methylcyclohexane-1-carboxylate to inform operational choices.

Property / Hazard ParameterSpecificationMechanistic Implication
Chemical Name Ethyl 1-methylcyclohexane-1-carboxylateAliphatic ester; dictates strict glove incompatibility with standard nitrile[2].
CAS Number 6553-85-1[3]Unique identifier for SDS cross-referencing and inventory management.
Molecular Formula C₁₀H₁₈O₂[3]Non-halogenated structure; dictates routing to specific waste streams.
Molecular Weight 170.25 g/mol [3]Moderate volatility; requires continuous localized exhaust ventilation.
GHS Hazard Codes H315, H319, H335[4]Causes skin, eye, and respiratory irritation; mandates comprehensive PPE[5].
Toxicological Analog 1-Methyl-1-cyclohexanecarboxylic acidAnalog exhibits CNS depressant effects (somnolence, ataxia) upon systemic absorption[1].

The PPE Matrix: Mechanistic Justification

True laboratory safety requires understanding why specific Personal Protective Equipment (PPE) is selected, moving beyond blind compliance to informed practice.

  • Hand Protection (Critical): Standard laboratory nitrile gloves provide excellent protection against many biologicals and weak acids, but they exhibit poor chemical resistance to esters[2]. Exposure to Ethyl 1-methylcyclohexane-1-carboxylate will cause rapid permeation, swelling, and degradation of the nitrile polymer matrix[6].

    • Directive:Butyl rubber gloves are strictly required for continuous handling or dispensing of this compound, as butyl provides superior resistance to ester-induced breakthrough and degradation[7]. If butyl is unavailable, a flexible laminate glove (e.g., Silver Shield) worn under a nitrile outer glove (to regain tactile dexterity) is an acceptable self-validating alternative[8].

  • Respiratory Protection & Engineering Controls: Due to its H335 (respiratory irritation) classification[4], this compound must never be opened on an open bench.

    • Directive: All operations must be conducted within a certified chemical fume hood. The hood must maintain an average face velocity between 80 and 120 feet per minute (fpm) (0.41-0.61 m/s) per ANSI/AIHA Z9.5 standards[9]. Velocities below 80 fpm fail to contain vapors, while velocities above 120 fpm create turbulent eddies that can pull hazardous vapors back into the operator's breathing zone[9][10].

  • Eye and Body Protection: Tight-fitting chemical splash goggles (standard safety glasses are insufficient) and a flame-resistant lab coat are required to prevent dermal and ocular exposure to accidental splashes[5].

Standard Operating Procedure (SOP): Safe Handling & Dispensing

This step-by-step methodology is designed as a self-validating system—every step confirms the safety of the subsequent action.

Phase 1: Pre-Operational Verification

  • Fume Hood Validation: Check the fume hood's continuous monitoring device (magnehelic gauge or digital monitor) to confirm a face velocity of 80–120 fpm[10]. Do not proceed if the airflow alarm is sounding.

  • PPE Inspection: Inspect butyl rubber gloves for micro-tears or signs of previous degradation (stiffness, discoloration, or swelling) before donning[2].

  • Workspace Preparation: Clear the fume hood of unnecessary equipment to prevent airflow obstruction. Place a chemically compatible secondary containment tray inside the hood to catch potential spills.

Phase 2: Dispensing Protocol

  • Transfer: Move the sealed reagent bottle from the flammables storage cabinet directly into the prepared fume hood.

  • Equilibration: Allow the bottle to sit in the hood for 2 minutes prior to opening. This ensures any external vapors are captured by the exhaust system.

  • Dispensing: Open the container only within the "safe zone" (at least 6 inches behind the sash). Use a chemically compatible glass syringe or a dedicated glass pipette for volumetric transfer. Avoid using standard plastic pipettes, which may leach plasticizers or degrade upon contact with the ester.

  • Sealing: Immediately recap the primary container after dispensing to minimize vapor release and prevent atmospheric moisture ingress.

Phase 3: Post-Operational Decontamination

  • Wipe down the exterior of the reagent bottle with a dry, lint-free wipe before returning it to the designated flammables cabinet.

  • Doff gloves using the "beak method" (turning them inside out as they are removed) to prevent secondary dermal contamination[2]. Wash hands thoroughly with soap and water immediately after glove removal[2].

Emergency Response & Waste Disposal Plan

  • Spill Response Protocol: In the event of a spill inside the fume hood, immediately lower the sash to maximize exhaust velocity and contain vapors. Do not use combustible materials like sawdust to clean the spill. Cover the liquid with an inert, non-combustible absorbent such as vermiculite or dry sand. Once fully absorbed, use a non-sparking tool to sweep the material into a sealable, compatible solid waste container.

  • Waste Management: Because Ethyl 1-methylcyclohexane-1-carboxylate contains only carbon, hydrogen, and oxygen (C₁₀H₁₈O₂)[3], all liquid waste and contaminated solvents must be routed strictly to the Non-Halogenated Organic Waste stream. Segregate this waste from strong oxidizers and strong acids to prevent dangerous exothermic reactions.

Workflow Visualization

The following diagram illustrates the logical progression of handling, PPE integration, and disposal for this specific ester.

G Storage Storage: Flammables Cabinet (Ethyl 1-methylcyclohexane-1-carboxylate) PPE Don PPE (Butyl Gloves, Goggles, Lab Coat) Storage->PPE Hood Transfer to Chemical Fume Hood (Face velocity: 80-120 fpm) PPE->Hood Process Experimental Execution (Synthesis/Dispensing) Hood->Process Waste Disposal (Non-Halogenated Organic Waste) Process->Waste Spill Spill Response (Inert Absorbent & Solid Waste) Process->Spill If spill occurs Spill->Waste

Figure 1: End-to-end operational workflow for handling Ethyl 1-methylcyclohexane-1-carboxylate.

Sources

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